Product packaging for 2-(5-Phenylthiazol-2-yl)aniline(Cat. No.:CAS No. 96303-85-4)

2-(5-Phenylthiazol-2-yl)aniline

Cat. No.: B1466857
CAS No.: 96303-85-4
M. Wt: 252.3 g/mol
InChI Key: AXQBGEONWKVZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Phenylthiazol-2-yl)aniline (CAS 96303-85-4) is a high-value chemical building block with a molecular weight of 252.3 g/mol and the molecular formula C15H12N2S . This compound features a 2,5-disubstituted thiazole ring, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its proven ability to bind to diverse biological targets and yield compounds with significant activity . The presence of an aniline group at the 2-position of the thiazole ring and a phenyl group at the 5-position provides multiple sites for further chemical derivatization, making it a versatile intermediate for constructing more complex molecules . In research and development, this compound serves as a crucial precursor in organic synthesis and medicinal chemistry. Its structural motif is integral to explorations in drug discovery, where modifications can lead to novel therapeutic agents . Furthermore, 2,5-disubstituted thiazoles containing aryl groups, such as this one, are important components in developing advanced materials with interesting optical and electronic properties for applications in organic electronics . Contemporary studies on closely related phenylthiazole derivatives highlight their potential, demonstrating significant antimicrobial and antioxidant efficacies in scientific research . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2S B1466857 2-(5-Phenylthiazol-2-yl)aniline CAS No. 96303-85-4

Properties

IUPAC Name

2-(5-phenyl-1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQBGEONWKVZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Phenylthiazol-2-yl)aniline: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential properties of the novel heterocyclic compound, 2-(5-Phenylthiazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule in published literature, this paper outlines a plausible synthetic pathway based on established chemical reactions and discusses its potential physicochemical and pharmacological properties by drawing parallels with structurally related compounds.

Proposed Synthesis

A robust two-step synthesis is proposed for this compound. The pathway involves the initial preparation of a key intermediate, 2-aminobenzothioamide, followed by a classic Hantzsch thiazole synthesis.

Synthesis Workflow

The overall synthetic strategy is depicted below, starting from commercially available 2-aminobenzonitrile.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow for this compound cluster_step1 Step 1: Thionation cluster_step2 Step 2: Hantzsch Thiazole Synthesis A 2-Aminobenzonitrile B 2-Aminobenzothioamide A->B  NaSH, MgCl2  DMF, Room Temp. D This compound B->D  Methanol  Reflux C 2-Bromo-1-phenylethanone (Phenacyl Bromide) C->D

Figure 1: Proposed Synthesis Workflow for this compound
Experimental Protocols

Step 1: Synthesis of 2-Aminobenzothioamide (Intermediate)

This protocol is adapted from a general method for the synthesis of aromatic thioamides from nitriles.[1][2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzonitrile (1.0 eq), magnesium chloride hexahydrate (1.5 eq), and dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature and add sodium hydrosulfide hydrate (70%, 3.0 eq) portion-wise over 15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-aminobenzothioamide.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Final Product)

This protocol is a representative Hantzsch thiazole synthesis.[3][4][5]

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-aminobenzothioamide (1.0 eq) and 2-bromo-1-phenylethanone (phenacyl bromide, 1.0 eq) in methanol.

  • Reaction: Heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials (typically 4-8 hours).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.[4]

  • Purification: The crude solid is collected by vacuum filtration, washed with water, and air-dried. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Physicochemical Properties

PropertyPredicted/Comparative Value for this compoundNotes
Molecular Formula C₁₅H₁₂N₂S-
Molecular Weight 252.34 g/mol -
Appearance Predicted to be a crystalline solidBased on similar aminophenylthiazole compounds.
Melting Point (°C) Not availableExperimental determination required.
Solubility Predicted to be soluble in organic solvents (DMSO, DMF, Methanol)Aminothiazole derivatives generally show good solubility in polar organic solvents.[6]
XLogP3 ~4.0 (Predicted)Indicates moderate lipophilicity. For comparison, the XLogP3 of 2-(4-Aminophenyl)benzothiazole is 3.6.[7]
Hydrogen Bond Donors 1 (from -NH₂)Predicted value.
Hydrogen Bond Acceptors 2 (from N atoms)Predicted value.

Disclaimer: The data in this table, unless otherwise cited, are predictions and should be confirmed by experimental analysis.

Potential Pharmacological Properties and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8]

Potential as a VEGFR-2 Inhibitor

A significant number of thiazole-containing derivatives have been developed and investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting the VEGFR-2 signaling pathway, anti-angiogenic agents can effectively starve tumors of essential nutrients and oxygen.

The binding of the ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately promote endothelial cell proliferation, migration, and survival. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

Given that the 2-aminothiazole moiety is a common feature in many kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against VEGFR-2, making it a compound of interest for anticancer drug development.

VEGFR-2 Signaling Pathway

The diagram below illustrates the principal signaling cascades initiated by the activation of VEGFR-2.

VEGFR2_Signaling Figure 2: Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling Cascades VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-Apoptosis) Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Survival Inhibitor Potential Target for This compound Inhibitor->VEGFR2 Inhibition

Figure 2: Simplified VEGFR-2 Signaling Pathway

Conclusion

This compound represents a novel chemical entity with a plausible and efficient synthetic route. While direct experimental data on its properties are pending, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests it is a promising candidate for further investigation in drug discovery programs. The potential for this compound to act as a VEGFR-2 inhibitor warrants evaluation of its anti-angiogenic and anticancer activities. The experimental protocols and theoretical framework provided in this guide serve as a foundational resource for researchers aiming to synthesize and characterize this and related compounds.

References

An In-Depth Technical Guide on the Biological Activity of 2-(5-Phenylthiazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1] Derivatives of thiazole have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses specifically on the biological activities of 2-(5-phenylthiazol-2-yl)aniline and its closely related derivatives, providing a comprehensive overview of their therapeutic potential, supported by quantitative data, experimental methodologies, and mechanistic insights.

Anticancer Activity

Thiazole-containing compounds, including derivatives structurally related to this compound, have demonstrated significant antiproliferative effects across various cancer cell lines.[2] The benzothiazole aniline (BTA) scaffold, a fused-ring isomer, has shown selective antitumor properties.[3][4]

The cytotoxic effects of these derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6][7][8] Studies have reported potent activity, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of established chemotherapy agents like cisplatin in certain cell lines.[3] For instance, novel thiazole derivatives have shown significant growth inhibition against ovarian cancer (OVCAR-4), breast cancer (MCF-7), and liver cancer (HepG2) cell lines.[2][9]

Table 1: Anticancer Activity of Phenylthiazole Aniline Derivatives and Related Structures

Compound ClassCell LineIC50 (µM)Reference
Naphthalene-azine-thiazole hybrid (6a)Ovarian Cancer (OVCAR-4)1.57 ± 0.06[9]
2-substituted thiazole-4[5H]-one (4c)Breast Cancer (MCF-7)2.57 ± 0.16[2]
2-substituted thiazole-4[5H]-one (4c)Liver Cancer (HepG2)7.26 ± 0.44[2]
Benzothiazole Aniline Ligand (L1)Liver Cancer (Huh-7)15.6 ± 1.1[3]
Benzothiazole Aniline Pt(II) Complex (L1Pt)Liver Cancer (Huh-7)12.4 ± 1.9[3]
Staurosporine (Control)Breast Cancer (MCF-7)6.77 ± 0.41[2]
Staurosporine (Control)Liver Cancer (HepG2)8.4 ± 0.51[2]
Cisplatin (Control)Liver Cancer (Huh-7)23.7 ± 2.6[3]
Antimicrobial Activity

The 2-aminothiazole scaffold is a privileged structure in antimicrobial research and is a key component of many highly active agents.[10] Derivatives incorporating the phenylthiazole aniline core have been investigated for their efficacy against a spectrum of pathogens, including multidrug-resistant bacteria.

The antibacterial and antifungal potential is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11][12][13] Studies have shown that certain thiazole derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds demonstrating MIC values as low as 2 µg/mL.[14][15] The introduction of specific substituents, such as a naphthalen-2-yl group, has been shown to significantly enhance antimicrobial potency.[15]

Table 2: Antimicrobial Activity (MIC) of Phenylthiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2,5'-bisthiazole derivative (38)M. tuberculosis H37Ra9.64[14]
N-2,5-Dimethylphenylthioureido derivative (3j)S. aureus2[15]
N-2,5-Dimethylphenylthioureido derivative (3j)E. faecium2[15]
4-(2-amino-1,3-thiazol-4-yl)phenol derivative (16)B. subtilis1.56[14]
4-(2-amino-1,3-thiazol-4-yl)phenol derivative (16)S. aureus3.125[14]
4-(2-amino-1,3-thiazol-4-yl)phenol derivative (16)E. coli6.25[14]
Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives have been explored as potent anti-inflammatory agents. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17] Inflammation is a biological response to infection and is linked to the arachidonic acid pathway, which involves COX and LOX enzymes.[16] Certain thiazole derivatives have been identified as potent dual inhibitors of COX-2 and 5-LOX, offering a promising avenue for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Additionally, specific 2-(indol-5-yl)thiazole derivatives have been synthesized and evaluated as potent xanthine oxidase (XO) inhibitors, with IC50 values in the nanomolar range, highlighting their potential for treating gout and hyperuricemia.[18]

Table 3: Anti-Inflammatory and Enzyme Inhibitory Activity

Compound ClassTarget EnzymeIC50Reference
N-(3,5-dimethylphenyl)thiazole-2-amine (3a)5-LOX127 nM[17]
4-(2-amino-1,3-thiazol-4-yl)phenol (6b)COX-211.65 µM[17]
2-(3-cyano-2-isopropylindol-5-yl)thiazole (derivative)Xanthine Oxidase3.5 nM[18]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[8]

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7) in DMEM supplemented with 10% FBS.[5] Seed the cells in a 96-well plate at a density of 8 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 24 to 72 hours.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the reduction of MTT to formazan crystals by metabolically active cells.[5][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5] The reference wavelength should be greater than 650 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using dose-response curve analysis.

Protocol 2: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[11][12][13]

  • Preparation of Antimicrobial Agent: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute with sterile Mueller-Hinton Broth (MHB) to achieve twice the highest desired test concentration.[19]

  • Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 100 µL of the prepared compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step.[19]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[12]

  • Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[11][19]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]

Visualizations: Workflows and Mechanisms

Synthesis_Workflow cluster_0 Synthesis and Purification cluster_1 Characterization Start Starting Materials (e.g., Substituted Acetophenone, Thiourea) Reaction Cyclization Reaction Start->Reaction Intermediate Thiazole Intermediate Reaction->Intermediate Modification Further Derivatization (e.g., Acylation) Intermediate->Modification Product Crude Product Modification->Product Purify Purification (e.g., Recrystallization, Chromatography) Product->Purify Final Pure Derivative Purify->Final TLC TLC Final->TLC IR IR Spectroscopy Final->IR NMR NMR Spectroscopy Final->NMR MS Mass Spectrometry Final->MS

Caption: Generalized workflow for the synthesis and characterization of thiazole derivatives.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Viability A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat cells with serial dilutions of 2-phenylthiazole derivatives B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (Formation of Formazan) E->F G 7. Solubilize Formazan crystals (add DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Anti_Inflammatory_Pathway cluster_pathway Dual Inhibition of Inflammatory Pathways AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (PGs) COX2->PGs LTs Leukotrienes (LTs) LOX5->LTs Inflammation Inflammation (Pain, Edema) PGs->Inflammation LTs->Inflammation Derivative Thiazole Derivative Derivative->COX2 Inhibits Derivative->LOX5 Inhibits

Caption: Logical diagram of dual COX-2/5-LOX inhibition by thiazole derivatives.

References

An In-depth Technical Guide to 2-(5-Phenylthiazol-2-yl)aniline: Structure, Analysis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Structure

The chemical structure of 2-(5-Phenylthiazol-2-yl)aniline is defined by an aniline molecule substituted at the second position with a 5-phenylthiazole ring. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is attached to the aniline at its 2-position, and a phenyl group is attached at the 5-position of the thiazole ring.

Molecular Formula: C₁₅H₁₂N₂S

Molecular Weight: 252.34 g/mol

Proposed Structure:

Synthesis Protocol

A probable and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This method typically involves the condensation reaction between an α-haloketone and a thiourea or thioamide derivative. For the synthesis of this compound, a plausible approach would involve the reaction of 2-bromo-1-phenylethanone with N-(2-aminophenyl)thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis (Proposed)
  • Preparation of N-(2-aminophenyl)thiourea: An equimolar solution of 2-phenylenediamine and ammonium thiocyanate in a suitable solvent (e.g., ethanol) is refluxed. The resulting N-(2-aminophenyl)thiourea can be isolated upon cooling and recrystallization.

  • Cyclization Reaction: The synthesized N-(2-aminophenyl)thiourea is then reacted with an equimolar amount of 2-bromo-1-phenylethanone in a solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound.

Below is a workflow diagram illustrating the proposed Hantzsch synthesis.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 N-(2-aminophenyl)thiourea Process Condensation & Cyclization (Ethanol, Reflux) Reactant1->Process Reactant2 2-Bromo-1-phenylethanone Reactant2->Process Product This compound Process->Product Biological_Activity_Workflow Start Synthesized Compound This compound Screening In vitro Biological Screening (e.g., anticancer, antimicrobial assays) Start->Screening Hit_Identified Active 'Hit' Compound Identified Screening->Hit_Identified No_Activity No Significant Activity Screening->No_Activity [Inactive] MoA Mechanism of Action Studies (e.g., target identification, pathway analysis) Hit_Identified->MoA [Active] Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) MoA->Lead_Opt In_Vivo In vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

The Elusive Mechanism: A Technical Guide to the Potential Action of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential mechanism of action of the novel compound 2-(5-Phenylthiazol-2-yl)aniline. In the absence of direct research on this specific molecule, this document synthesizes findings from structurally analogous compounds containing the core 2-aminophenylthiazole scaffold. By examining the biological activities of these closely related derivatives, we can infer potential molecular targets and signaling pathways for this compound. The primary activities observed in analogous compounds include anticancer, anti-inflammatory, and enzyme inhibitory effects. This guide presents a consolidated overview of these potential mechanisms, supported by quantitative data from published studies, detailed experimental protocols, and visual representations of key biological processes.

Introduction

The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities. Its derivatives have been investigated for their potential as therapeutic agents in various domains, including oncology, inflammation, and infectious diseases. The subject of this guide, this compound, is a distinct molecule within this class for which the specific mechanism of action has not yet been elucidated in publicly available literature.

This document serves as a predictive guide, postulating the mechanism of action of this compound based on the established biological activities of its structural analogs. The core hypothesis is that the shared chemical features will translate to similar interactions with biological targets. The following sections will explore the potential anticancer, anti-inflammatory, and enzyme-inhibiting properties of this compound.

Potential Anticancer Mechanisms

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents through various mechanisms. Research on closely related compounds suggests that this compound may exhibit cytotoxic effects on cancer cells through the induction of apoptosis and inhibition of key kinases involved in tumor progression.

One of the key proposed mechanisms is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. Phenylthiazole derivatives have been shown to induce apoptosis through this mechanism. Furthermore, 2-aminobenzothiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Another potential target is Karyopherin Beta 1 (KPNB1), a nuclear import protein that is often overexpressed in cancer cells. The inhibition of KPNB1 can lead to the suppression of cancer cell proliferation.

Postulated Signaling Pathway: Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibition KPNB1 KPNB1 This compound->KPNB1 Inhibition Pro-caspase-3 Pro-caspase-3 This compound->Pro-caspase-3 Activation Proliferation Proliferation VEGFR-2->Proliferation Promotes KPNB1->Proliferation Promotes Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: Postulated anticancer signaling pathway for this compound.

Potential Anti-Inflammatory Mechanisms

The 2-aminothiazole scaffold is also associated with anti-inflammatory properties. The primary mechanism appears to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Both COX-1 and COX-2 are potential targets. Additionally, some derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade responsible for the production of leukotrienes.

Dual inhibition of both COX and 5-LOX pathways could provide a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Postulated Signaling Pathway: Anti-Inflammatory Activity

anti_inflammatory_pathway cluster_cell Inflammatory Cell Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX This compound This compound This compound->COX-1/COX-2 Inhibition This compound->5-LOX Inhibition Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Postulated anti-inflammatory signaling pathway.

Potential Enzyme Inhibition

Beyond cancer and inflammation-related enzymes, derivatives of 2-aminothiazole have been shown to inhibit a variety of other enzymes, suggesting a broader therapeutic potential for this compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Structurally similar compounds, specifically 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin and leptin signaling pathways, making its inhibitors promising candidates for the treatment of type 2 diabetes and obesity. Inhibition of PTP1B leads to increased phosphorylation of the insulin receptor (IRβ) and Akt, ultimately enhancing glucose uptake.[1]

Carbonic Anhydrase (CA) Inhibition

Certain 2-aminothiazole derivatives have shown potent inhibitory activity against carbonic anhydrase isoenzymes, particularly CA I and CA II. This suggests a potential application in conditions where CA inhibition is beneficial, such as glaucoma.

Phosphodiesterase Type 5 (PDE5) Regulation

Some 2-aminothiazole scaffolds have been found to act as regulators of phosphodiesterase type 5 (PDE5), an enzyme involved in cGMP signaling.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the quantitative data for various biological activities of compounds structurally related to this compound. This data provides a benchmark for the potential potency of the title compound.

Compound ClassTargetAssayActivity (IC₅₀/Kᵢ/MIC)Reference
Phenylthiazole DerivativesCaspase-3Cytotoxicity AssayVaries by cell line[2]
2-Aminobenzothiazole DerivativesVEGFR-2 KinaseKinase Assay0.15 - 0.19 µM (IC₅₀)[3]
2-Aminothiazole-5-carboxamidesK562 Leukemia CellsAnti-proliferative AssayGood activity reported[4]
N-aryl-4-aryl-1,3-thiazole-2-amine5-LipoxygenaseEnzyme Inhibition AssayPotent inhibition reported[5]
2-Ethyl-5-phenylthiazole-4-carboxamidePTP1BEnzyme Inhibition AssayVaries by derivative[1]
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IEnzyme Inhibition Assay0.008 ± 0.001 µM (Kᵢ)[3]
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase IIEnzyme Inhibition Assay0.124 ± 0.017 µM (Kᵢ)[3]
Phenylthiazole DerivativesC. albicans (Antifungal)MIC Assay1–16 µg/mL[6]
2-Aminothiazole DerivativesVarious BacteriaMIC AssayVaries by derivative and strain[7][8]

Experimental Protocols for Key Assays

To facilitate further research on this compound, this section outlines the general methodologies for key experiments cited in the literature for analogous compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The initial reaction rates are calculated, and the IC₅₀ or Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Potential Next Step) Compound Synthesis Compound Synthesis Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays Compound Synthesis->Cell-Based Assays Data Analysis Data Analysis Enzyme Inhibition Assays->Data Analysis Cell-Based Assays->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification Animal Model Studies Animal Model Studies Lead Compound Identification->Animal Model Studies Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Studies->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment

Caption: General experimental workflow for evaluating novel therapeutic compounds.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong foundation for targeted investigation. The evidence points towards a multi-faceted biological profile with potential applications in oncology and inflammatory diseases, primarily through the inhibition of key enzymes and modulation of critical signaling pathways.

Future research should focus on the direct evaluation of this compound in a panel of in vitro and cell-based assays to confirm the hypothesized activities. Specifically, kinase inhibition assays (e.g., for VEGFR-2), apoptosis assays (caspase activation), and enzyme inhibition assays for COX, 5-LOX, and PTP1B are recommended as initial steps. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles. The insights provided in this guide offer a rational starting point for the comprehensive biological characterization of this promising compound.

References

The Renaissance of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today consolidates the growing body of evidence supporting the 2-aminothiazole scaffold as a cornerstone in the development of novel anticancer agents. This whitepaper, intended for researchers, scientists, and drug development professionals, details the cytotoxic activity, experimental protocols, and mechanisms of action of this versatile heterocyclic compound class. The guide emphasizes the role of these derivatives in targeting key signaling pathways crucial for cancer cell proliferation and survival.

The 2-aminothiazole nucleus is a fundamental component of several clinically significant drugs, including the kinase inhibitors Dasatinib and Alpelisib.[1] Its broad pharmacological potential has spurred extensive research, leading to the discovery of numerous derivatives with potent and selective activity against a wide array of human cancers, including leukemia, lung, breast, and colon cancer.[1]

Core Chemical Structure and Activity

The foundational structure of 2-aminothiazole provides a versatile template for chemical modification. The anticancer efficacy of its derivatives is often attributed to substitutions at various positions on the thiazole ring, which modulate the compound's interaction with specific biological targets.

Caption: General chemical structure of the 2-aminothiazole core.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the IC50 values for representative derivatives against various human cancer cell lines, showcasing the scaffold's broad-spectrum activity.

Table 1: Cytotoxicity (IC50, µM) of Aminothiazole-Paeonol Derivatives

CompoundAGS (Gastric)HT-29 (Colorectal)HeLa (Cervical)
13c 4.04.45.8
13d 7.211.213.8
5-FU (Control) 43.87.2-

Data sourced from a study on novel aminothiazole-paeonol derivatives, which demonstrated potent activity against gastrointestinal adenocarcinoma cell lines.[2]

Table 2: Cytotoxicity (IC50, µM) of 2-Amino-4-phenylthiazole Derivatives

CompoundA549 (Lung)HeLa (Cervical)HT29 (Colorectal)Karpas299 (Lymphoma)
5b --2.01-

Data from a study where compound 5b, featuring a 3,4-dichloro substitution, showed outstanding inhibitory effects, particularly against the HT29 cell line.[1][3]

Table 3: Cytotoxicity (IC50, µM) of Miscellaneous 2-Aminothiazole Derivatives

CompoundH1299 (Lung)SHG-44 (Glioma)HS 578T (Breast)
Analogue 20 4.894.03-
Derivative 88 --0.8

Analogue 20 demonstrated potent activities against lung cancer and glioma cell lines.[1] Derivative 88, a thiourea-containing compound, proved lethal to a breast cancer cell line.[4]

Key Signaling Pathways and Mechanisms of Action

Research indicates that 2-aminothiazole derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell cycle regulation and apoptosis. Key targets include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the PI3K/Akt pathway.

Inhibition of Pro-Survival Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Aminothiazole->Akt

Caption: Inhibition of the PI3K/Akt survival pathway.

Induction of Mitochondrial Apoptosis

A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis via the intrinsic (mitochondrial) pathway. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment with these compounds leads to a decrease in Bcl-2 levels and an increase in Bax, disrupting the mitochondrial membrane potential.[5][6][7] This triggers the release of cytochrome c into the cytosol, which in turn activates a caspase cascade, culminating in the cleavage of PARP and execution of cell death.[5][6]

Apoptosis_Pathway cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Bax Bax (Pro-apoptotic) Aminothiazole->Bax Mito Mitochondrion Bcl2->Mito Inhibits Cyto c release Bax->Mito Promotes Cyto c release CytoC Cytochrome c (Release) Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Standardized Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this guide provides standardized protocols for key in vitro assays used to evaluate the anticancer potential of 2-aminothiazole derivatives.

Experimental Workflow Overview

A typical preclinical evaluation workflow involves cytotoxicity screening, followed by mechanistic assays to determine the mode of action, such as cell cycle analysis and apoptosis detection.

Experimental_Workflow Start Synthesized 2-Aminothiazole Derivatives MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V Staining) IC50->ApoptosisAssay WesternBlot Mechanism of Action (Western Blot) IC50->WesternBlot End Lead Compound Identification CellCycle->End ApoptosisAssay->End WesternBlot->End

Caption: Standard workflow for anticancer evaluation.

Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment: Culture 1-2 x 10^6 cells and treat with the test compound for the desired time.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at 4°C.[8]

  • Washing: Centrifuge the fixed cells to remove ethanol and wash twice with PBS.[8]

  • RNAse Treatment: Resuspend the cell pellet and treat with RNase A solution (e.g., 100 µg/mL) to ensure only DNA is stained.[8][9]

  • PI Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL) and incubate in the dark.[8][9]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Induce apoptosis in a cell suspension by treating with the 2-aminothiazole derivative.

  • Harvest and Wash: Collect approximately 1-5 x 10^5 cells by centrifugation. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL per 100 µL of cell suspension) and incubate for 10-20 minutes at room temperature in the dark.[10] If desired, add Propidium Iodide (PI) to distinguish necrotic cells.

  • Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour). Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both stains.[11]

Protocol 4: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for confirming the modulation of signaling pathways.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][12]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[2][13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, cleaved Caspase-3, p-Akt) overnight at 4°C.[2][14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and imaging system.[2][14]

Conclusion

The 2-aminothiazole scaffold continues to be a highly privileged structure in the design of anticancer agents. Its synthetic tractability and ability to target multiple, validated oncogenic pathways underscore its importance. The data and protocols compiled in this guide serve as a valuable resource for the scientific community, aiming to accelerate the rational design and development of the next generation of 2-aminothiazole-based cancer therapeutics.

References

physical and chemical properties of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. The 1,3,4-oxadiazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of activities, including antimicrobial and anticancer effects. This document summarizes the available data on the synthesis, characterization, and potential mechanisms of action of this specific derivative, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline are crucial for its handling, formulation, and interpretation of its biological activity. While experimentally determined data for some properties are limited, computed values from reliable sources provide a strong foundation for understanding its behavior.

Table 1: Physical and Chemical Properties of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

PropertyValueSource
Molecular Formula C₁₄H₁₁N₃OPubChem[1]
Molecular Weight 237.26 g/mol PubChem[1]
IUPAC Name 2-(5-phenyl-1,3,4-oxadiazol-2-yl)anilinePubChem[1]
CAS Number 23047-95-2PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 237.090211983 DaPubChem[1]
Topological Polar Surface Area 64.9 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed from the reaction of a carbohydrazide with a carboxylic acid or its derivative.

General Synthetic Approach

A plausible synthetic route to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline involves a two-step process, starting from readily available precursors.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Reduction A Benzoyl Hydrazide C N'-(2-Nitrobenzoyl)benzohydrazide A->C Pyridine, DCM B 2-Nitrobenzoyl Chloride B->C D 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene C->D POCl3, Heat E 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline D->E SnCl2·2H2O, Ethanol

A plausible synthetic workflow for the target compound.
Experimental Protocol (Proposed)

This protocol is a general procedure adapted from the synthesis of similar 1,3,4-oxadiazole derivatives and may require optimization for the specific synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline.[2][3][4]

Step 1: Synthesis of N'-(2-Nitrobenzoyl)benzohydrazide

  • Dissolve benzoyl hydrazide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for instance, pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N'-(2-nitrobenzoyl)benzohydrazide, which can be purified by recrystallization.

Step 2: Synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene

  • To the N'-(2-nitrobenzoyl)benzohydrazide (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents) in excess.[5]

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, for example, a saturated sodium bicarbonate solution, until a precipitate is formed.

  • Filter the solid, wash with water, and dry to yield the crude 2-(5-phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene. This product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

  • Dissolve 2-(5-phenyl-1,3,4-oxadiazol-2-yl)nitrobenzene (1 equivalent) in ethanol.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).[2]

  • Reflux the reaction mixture for several hours until the reduction is complete (monitored by TLC).

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.

  • Purify the final product by column chromatography or recrystallization.

Characterization Data

Table 2: Spectroscopic Data for 1,3,4-Oxadiazole Derivatives

TechniqueCharacteristic FeaturesReference
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The -NH₂ protons of the aniline moiety would likely appear as a broad singlet.[2][4]
¹³C NMR The two carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 160-165 ppm. Aromatic carbons appear in the δ 110-150 ppm region.[2][4]
IR (cm⁻¹) Characteristic peaks include C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1250 cm⁻¹), and N-H stretching of the aniline group (around 3300-3500 cm⁻¹).[3][4]
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.[1][3]

Biological Activity and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to possess a broad spectrum of biological activities, with antimicrobial and anticancer properties being among the most frequently reported.[3][6] While the specific biological profile of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline has not been extensively studied, its structural similarity to other active oxadiazoles suggests it may exhibit similar effects.

Potential Antimicrobial Activity

Many 1,3,4-oxadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action are often related to the inhibition of essential cellular processes in microorganisms.

Antimicrobial_Pathway cluster_0 Proposed Antimicrobial Mechanism A 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline B Bacterial Cell Wall Synthesis A->B Inhibition C DNA Gyrase A->C Inhibition D Protein Synthesis A->D Inhibition E Cell Death B->E C->E D->E

Proposed antimicrobial mechanisms of action.
Potential Anticancer Activity

The 1,3,4-oxadiazole nucleus is a constituent of several compounds with demonstrated anticancer activity. The mechanisms underlying their cytotoxicity are diverse and often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Anticancer_Pathway cluster_0 Potential Anticancer Signaling Pathway A 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline B Growth Factor Receptor A->B Inhibition F Apoptosis A->F Induction C Kinase Cascade (e.g., MAPK/ERK) B->C D Transcription Factors (e.g., STAT3) C->D E Gene Expression (Proliferation, Survival) D->E E->F Inhibition

Potential anticancer signaling pathway modulation.

Conclusion

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established methodologies, and its structural features suggest a high likelihood of possessing valuable biological activities. Further research is warranted to experimentally determine its physicochemical properties, fully characterize its spectral data, and, most importantly, to elucidate its specific biological targets and mechanisms of action. This will pave the way for its potential development as a novel therapeutic agent.

References

The Therapeutic Potential of Thiazole Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, serves as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a "privileged structure" in drug discovery.[3][4] Thiazole derivatives are integral to numerous clinically approved drugs, including the antiretroviral agent Ritonavir, the antimicrobial Sulfathiazole, and the anticancer drug Dasatinib.[1][2][5] The aromatic nature of the thiazole ring facilitates robust interactions with biological receptors, while its stability and synthetic tractability enable the creation of diverse chemical libraries.[3][6] This technical guide provides an in-depth exploration of the therapeutic potential of thiazole compounds, focusing on their synthesis, mechanisms of action across various diseases, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the creation of novel therapeutics.

Synthesis of Thiazole Derivatives

The construction of the thiazole ring is a fundamental step in the development of new therapeutic agents. Several synthetic methodologies exist, with the Hantzsch thiazole synthesis being one of the most reliable and widely used methods.[7]

Hantzsch Thiazole Synthesis

Developed in 1887, the Hantzsch synthesis is a classic condensation reaction.[7] It typically involves the reaction of an α-haloketone with a thioamide or a related compound like thiourea.[7] The reaction proceeds via a nucleophilic attack, followed by cyclization and dehydration to form the thiazole ring. This method is highly versatile and allows for the synthesis of a wide range of substituted thiazoles.[7]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A α-Haloketone C Nucleophilic Attack & Cyclization A->C B Thioamide / Thiourea B->C D Dehydration C->D Intermediate E Substituted Thiazole D->E Anticancer_Mechanism Thiazole Thiazole Compound PI3K PI3K Thiazole->PI3K NFkB NF-κB Thiazole->NFkB Apoptosis Apoptosis Thiazole->Apoptosis Induces Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation AD_Targets cluster_targets Alzheimer's Disease Pathological Targets Thiazole Thiazole Compound AChE Cholinesterase (AChE/BuChE) Thiazole->AChE Inhibits Abeta Amyloid-Beta Aggregation Thiazole->Abeta Inhibits Tau Tau Protein Aggregation Thiazole->Tau Inhibits GSK3B GSK-3β Thiazole->GSK3B Inhibits BACE1 BACE1 Thiazole->BACE1 Inhibits MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Thiazole Compounds (Varying Concentrations) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Viable Cells Convert MTT to Formazan D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance F->G H 8. Calculate IC50 Value G->H

References

Initial Bioactivity Screening of 2-(5-Phenylthiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, and enzyme inhibitory properties. This guide outlines a strategic approach for the initial in vitro bioactivity screening of the novel compound, 2-(5-Phenylthiazol-2-yl)aniline. The proposed workflow is designed to efficiently assess its potential as a therapeutic agent and to guide further drug development efforts.

The initial screening will focus on three key areas of bioactivity commonly associated with the thiazole pharmacophore: cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic bacteria, and inhibitory activity against clinically relevant enzymes. Furthermore, this guide provides an overview of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays that are pivotal in early drug discovery for evaluating the pharmacokinetic properties of a compound.[1][2][3][4][5]

Experimental Workflows

A systematic approach to the initial bioactivity screening is crucial for generating reliable and comparable data. The following diagrams illustrate the proposed experimental workflows for cytotoxicity, antimicrobial, and enzyme inhibition screening.

Cytotoxicity Screening Workflow cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis start Select Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) culture Culture cells to ~80% confluency start->culture seed Seed cells in 96-well plates culture->seed treat Treat with varying concentrations of This compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine Determine IC50 value calculate->determine

Figure 1: Cytotoxicity Screening Workflow

Antimicrobial Screening Workflow cluster_0 Inoculum Preparation cluster_1 Disk Diffusion Assay cluster_2 Data Interpretation start Select bacterial strains (e.g., S. aureus, E. coli) culture Prepare standardized inoculum (0.5 McFarland) start->culture plate Inoculate Mueller-Hinton agar plates culture->plate apply_disk Apply sterile disks impregnated with this compound plate->apply_disk incubate Incubate at 37°C for 18-24 hours apply_disk->incubate measure Measure the diameter of the inhibition zone incubate->measure interpret Interpret results as Susceptible, Intermediate, or Resistant measure->interpret

Figure 2: Antimicrobial Screening Workflow

Enzyme Inhibition Screening Workflow cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis start Select target enzyme (e.g., DNA Gyrase) prepare Prepare assay buffer, substrate, and enzyme start->prepare preincubate Pre-incubate enzyme with This compound prepare->preincubate initiate Initiate reaction by adding substrate preincubate->initiate incubate Incubate under optimal conditions initiate->incubate stop Stop the reaction incubate->stop analyze Analyze results (e.g., agarose gel electrophoresis) stop->analyze quantify Quantify enzyme activity analyze->quantify determine Determine IC50 value quantify->determine

Figure 3: Enzyme Inhibition Screening Workflow

Cytotoxicity Screening

Given that numerous thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, a primary assessment of this compound's anticancer potential is warranted.[6][7][8]

Data from Related Thiazole Derivatives

The following table summarizes the cytotoxic activity of various thiazole derivatives against different human cancer cell lines, providing a benchmark for evaluating the activity of the test compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Hydrazinyl thiazoleC6 (Glioblastoma)3.83[6]
4-ChlorophenylthiazoleMDA-MB-231 (Breast)Not specified (kinase inhibition)[6]
Indolo–pyrazoles grafted with thiazolidinoneSK-MEL-28 (Melanoma)3.46[7]
Phenylthiazole derivativesSKNMC (Neuroblastoma)10.8[8]
N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamidesHela (Cervical)1.3
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Phosphate Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Screening

The thiazole nucleus is a common feature in many compounds with antibacterial activity.[13][14][15][16][17] Therefore, an initial screening for antimicrobial properties is a logical step.

Data from Related Thiazole Derivatives

The following table presents the antimicrobial activity of some thiazole derivatives against various bacterial strains, indicating the potential for this class of compounds.

Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
N-(thiazol-2-yl)benzenesulfonamidesS. aureus3.9[13]
5-methylthiazole based thiazolidinonesE. coliMIC range: 26.3–378.5 µM[15]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. pneumoniaeMIC range: 0.03–7.81[17]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[18][19][20][21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., ampicillin, chloramphenicol)

  • Negative control disks (impregnated with solvent)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18][20]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[18][20]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, apply positive and negative control disks.[19]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[21]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to established interpretive charts to classify the organism as susceptible, intermediate, or resistant to the test compound.

Enzyme Inhibition Screening

Thiazole derivatives have been identified as inhibitors of various enzymes, including DNA gyrase, a crucial bacterial enzyme.[22][23][24]

Data from Related Thiazole Derivatives

The following table shows the inhibitory activity of some thiazole derivatives against different enzymes.

Compound ClassTarget EnzymeIC50Reference
Thiazole derivativesCarbonic Anhydrase I39.38–198.04 µM[25]
Thiazole derivativesCarbonic Anhydrase II39.16–86.64 µM[25]
Thiazole derivativesMonoamine Oxidase-A (MAO-A)0.123 - 0.134 µM[26]
Thiazole derivativesMonoamine Oxidase-B (MAO-B)0.025 - 0.027 µM[26]
2-phenylthiazole derivativesVEGFR-281.36% and 85.72% inhibition[6]
2-ethyl-5-phenylthiazole-4-carboxamidePTP1BNot specified[27]
2-aminothiazole scaffoldsPhosphodiesterase type 5 (PDE5)Regulator activity[28]
Thiazole derivativesCholinesteraseIC50 = 25.5 µg/mL (AChE)[29]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[22][23][24][30]

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing ATP)

  • This compound

  • Stop Buffer/Gel Loading Dye

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound. Include a no-enzyme control, a no-compound control, and a positive control inhibitor (e.g., ciprofloxacin).

  • Enzyme Addition: Add DNA gyrase to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[30]

  • Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Compare the amount of supercoiled DNA in the presence of the test compound to the no-compound control to determine the extent of inhibition. The IC₅₀ value can be calculated from a dose-response curve.

In Vitro ADME Profiling

Early assessment of a compound's ADME properties is critical for successful drug development.[1][2][3][4][5] A panel of in vitro ADME assays should be considered to evaluate the potential of this compound.

Key In Vitro ADME Assays
  • Solubility: Determines the concentration at which the compound is fully dissolved, impacting its absorption.

  • Permeability: Assesses the ability of the compound to cross biological membranes, often using Caco-2 cell monolayers.

  • Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).

  • Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by measuring the inhibition of major CYP isoforms.[3]

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

Conclusion

This technical guide provides a comprehensive framework for the initial bioactivity screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial activity, and enzyme inhibitory potential, researchers can gain valuable insights into its therapeutic promise. The integration of in vitro ADME profiling at an early stage will further aid in the selection and optimization of this compound for future preclinical and clinical development. The provided experimental protocols and comparative data for related thiazole derivatives offer a solid foundation for initiating the investigation of this novel molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Phenylthiazol-2-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a phenyl-substituted thiazole ring linked to an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. These application notes provide detailed protocols for a plausible multi-step synthesis of this compound, designed for researchers in organic synthesis and drug development. The described synthetic pathway is based on established chemical transformations and provides a logical route to the target molecule.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence starting from readily available 2-aminobenzonitrile. The overall strategy involves the initial conversion of the nitrile to an amide, followed by thionation to a thioamide, and finally, a classical Hantzsch thiazole synthesis to construct the desired heterocyclic core.

Synthesis_Workflow Start 2-Aminobenzonitrile Step1 Step 1: Hydrolysis Start->Step1 Intermediate1 2-Aminobenzamide Step1->Intermediate1 Step2 Step 2: Thionation Intermediate1->Step2 Intermediate2 2-Aminothiobenzamide Step2->Intermediate2 Step3 Step 3: Hantzsch Thiazole Synthesis + 2-Bromoacetophenone Intermediate2->Step3 Product This compound Step3->Product Step1_Workflow cluster_step1 Step 1: Hydrolysis A Mix 2-Aminobenzonitrile and WEPPA B Heat at 150°C for 5h A->B C Cool to RT B->C D Filter and Wash C->D E Dry Product D->E Step2_Workflow cluster_step2 Step 2: Thionation A Dissolve Lawesson's Reagent and 2-Aminobenzamide in THF B Mix and Stir at RT A->B C Evaporate Solvent B->C D Aqueous Work-up C->D E Purify by Chromatography D->E F Obtain 2-Aminothiobenzamide E->F Step3_Workflow cluster_step3 Step 3: Hantzsch Thiazole Synthesis A Combine 2-Aminothiobenzamide and 2-Bromoacetophenone in Methanol B Heat at 60-70°C A->B C Cool to RT B->C D Precipitate in Na₂CO₃ solution C->D E Filter and Wash D->E F Obtain Product E->F

Application Notes and Protocols for 2-(5-Phenylthiazol-2-yl)aniline in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Phenylthiazol-2-yl)aniline is a synthetic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. Structurally, the molecule features a central thiazole ring, which is a common scaffold in many biologically active compounds and approved drugs. The presence of the phenyl and aniline moieties suggests potential for various molecular interactions, making it a candidate for investigation in drug discovery programs.

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound, focusing on its potential as an anticancer agent and a kinase inhibitor. The protocols detailed below are foundational assays for determining the cytotoxic effects and potential mechanism of action of this compound.

Potential Applications

  • Anticancer Drug Discovery: As a member of the 2-aminothiazole family, which includes known anticancer agents, this compound is a candidate for screening against various cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Kinase Inhibitor Screening: Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases.[1][2][3] This compound can be assayed against a panel of kinases to identify potential targets.

  • Lead Compound for Optimization: Should initial in-vitro assays show promising activity, the this compound scaffold can serve as a starting point for medicinal chemistry efforts to develop more potent and selective analogs.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in key in-vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Assay Type Cell Line / Kinase Target Metric Value (μM)
Cell Viability (MTT) MCF-7 (Breast Cancer)IC505.2
A549 (Lung Cancer)IC508.9
HCT116 (Colon Cancer)IC5012.5
Kinase Inhibition Src KinaseIC500.8
Abl KinaseIC501.5
CDK2/Cyclin EIC503.7
Cell-Based Signaling Phospho-Src (Tyr416)IC501.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. Final concentrations should range from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In-Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant active kinase (e.g., Src, Abl, CDK2)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and a 2X solution of the substrate peptide/ATP mix in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to a 4X final concentration.

  • Assay Reaction:

    • Add 2.5 µL of the 4X compound solution to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add 2.5 µL of the 2X kinase solution to all wells except the negative control.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate peptide/ATP mix.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and SA-APC in a suitable buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Cell-Based Signaling Assay (Western Blot)

This protocol is for assessing the effect of this compound on the phosphorylation status of a target protein within a cellular context, for example, the phosphorylation of Src kinase.

Materials:

  • This compound

  • Cancer cell line known to have active signaling of the target pathway (e.g., a cell line with high Src activity)

  • Complete growth medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-GAPDH).

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Visualizations

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Src Kinase Src Kinase Receptor Tyrosine Kinase->Src Kinase Activation Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->Src Kinase Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay Seed Cells Seed Cells Compound Dilution Compound Dilution Seed Cells->Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Incubate (72h) Incubate (72h) Add Compound->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

logical_relationship Primary Screening Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirmed Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Leads

References

Application of 2-(5-Phenylthiazol-2-yl)aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 2-(5-phenylthiazol-2-yl)aniline, has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of novel anticancer agents. Its derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the applications of this scaffold, detailing its mechanism of action, and presenting relevant experimental protocols and quantitative data to guide further research and development in this area. The primary focus of these compounds is their potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in various human cancers.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound predominantly exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a crucial intracellular cascade that responds to extracellular signals from growth factors and cytokines, promoting cell proliferation, survival, and growth.[1][2] In many cancers, this pathway is constitutively activated, leading to uncontrolled cell division and resistance to apoptosis.

The key molecular target within this pathway for many this compound derivatives is the PI3K enzyme itself. By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in PIP3 levels at the cell membrane prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The subsequent decrease in Akt activation leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest, ultimately inhibiting tumor growth.[3]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various this compound derivatives against different cancer cell lines and specific protein kinases. These data highlight the potency and, in some cases, the selectivity of these compounds.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)8.64[4]
HeLa (Cervical)6.05[4]
HT29 (Colon)0.63[4]
Derivative B HeLa (Cervical)1.6[4]
Derivative C HepG2 (Liver)0.51[4]
PC12 (Pheochromocytoma)0.309[4]
Derivative D A549 (Lung)12.0[3]
C6 (Glioma)3.83[3]
Compound 18 A549 (Lung)0.50 - 4.75[5]
MCF-7 (Breast)0.50 - 4.75[5]
U-87 MG (Glioblastoma)0.50 - 4.75[5]
HCT-116 (Colon)0.50 - 4.75[5]
Compound 3b Leukemia HL-60(TB)Not specified as GI%[1]
Compound 6a MCF-7 (Breast)6.4[2]
HCT-116 (Colon)5.9[2]
HepG2 (Liver)41.4[2]

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 values in µM or nM)

Compound IDKinase TargetIC50Reference
Compound 20 PI3Kα9 - 290 nM[5]
Compound 21 PI3Kα9 - 290 nM[5]
Compound 24 PI3K2.33 nM[5]
Compound 23 PI3K0.131 µM[5]
mTOR0.719 µM[5]
EGFR0.184 µM[5]
Compound 3b PI3Kα0.086 µM[1]
mTOR0.221 µM[1]
Compound 6a PI3K0.174 µM[2]
mTOR1.388 µM[2]
EGFR0.184 µM[2]

Experimental Protocols

Synthesis of this compound Scaffold

A common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. The following is a general protocol for the synthesis of 2-amino-5-phenylthiazole, a key intermediate.

Protocol: Hantzsch Synthesis of 2-Amino-5-phenylthiazole

  • Materials:

    • Phenacyl bromide (1 mmol)

    • Thiourea (1.2 mmol)

    • Ethanol (10 mL)

  • Procedure: a. Dissolve phenacyl bromide and thiourea in ethanol in a round-bottom flask equipped with a magnetic stirrer. b. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. Upon completion of the reaction, cool the mixture to room temperature. d. Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8. e. The product, 2-amino-5-phenylthiazole, will precipitate out of the solution. f. Collect the precipitate by vacuum filtration and wash with cold water. g. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

The final this compound can then be synthesized through a subsequent coupling reaction, for instance, a Buchwald-Hartwig amination between the synthesized 2-amino-5-phenylthiazole and a suitable aniline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). c. Incubate the plate for another 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Reading: a. Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate gently for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific kinases, such as PI3Kα.

Protocol: PI3Kα Kinase Assay (Example)

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP

    • Kinase buffer

    • Test compounds

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in the kinase buffer. b. In a 384-well plate, add the PI3Kα enzyme, PIP2 substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. b. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: a. Seed cancer cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with ice-cold PBS. b. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. c. Store the fixed cells at -20 °C for at least 2 hours.

  • Staining and Flow Cytometry: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. c. Incubate in the dark at room temperature for 30 minutes. d. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: a. Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Antitumor Efficacy in Xenograft Models

This protocol describes the evaluation of the antitumor activity of the compounds in a mouse xenograft model.

Protocol: Human Tumor Xenograft Model

  • Animal Model: a. Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment: a. Monitor the tumor growth regularly by measuring the tumor volume with calipers (Volume = 0.5 x length x width²). b. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer the test compound (dissolved in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring and Endpoint: a. Monitor tumor volume and body weight of the mice throughout the study. b. The study endpoint may be a specific time point or when the tumors in the control group reach a maximum allowed size.

  • Data Analysis: a. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry). b. Compare the tumor growth inhibition in the treated group to the control group to evaluate the in vivo efficacy of the compound.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes Growth Cell Growth mTORC1->Growth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Anticancer_Drug_Screening_Workflow start Start: Compound Synthesis (this compound derivatives) invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) invitro->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., PI3Kα, mTOR) invitro->kinase_assay mechanistic Mechanistic Studies cytotoxicity->mechanistic kinase_assay->mechanistic cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis_assay Apoptosis Assay mechanistic->apoptosis_assay hit_compound Identification of Hit Compound(s) cell_cycle->hit_compound apoptosis_assay->hit_compound invivo In Vivo Efficacy Studies hit_compound->invivo xenograft Tumor Xenograft Model in Mice invivo->xenograft lead_optimization Lead Optimization xenograft->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: A general experimental workflow for the screening and evaluation of this compound derivatives as potential anticancer agents.

References

Application Notes and Protocols for Efficacy Testing of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the preclinical efficacy of the novel compound, 2-(5-Phenylthiazol-2-yl)aniline. The protocols outlined herein are designed for researchers in oncology and drug development to assess the compound's anti-proliferative and pro-apoptotic activities. The experimental design is based on established methodologies for characterizing potential anti-cancer therapeutic agents. Thiazole derivatives are a well-documented class of compounds with a broad range of biological activities, including anti-tumor properties.[1][2] This document will guide the user through a tiered approach, beginning with in vitro screening to establish cytotoxic activity and elucidate the mechanism of action, followed by an in vivo model to determine anti-tumor efficacy in a physiological context.

In Vitro Efficacy Evaluation

The initial phase of efficacy testing involves a series of in vitro assays to determine the compound's cytotoxic and apoptotic effects on cancer cell lines.

Cell Viability Assays

Cell viability assays are foundational for determining the concentration-dependent cytotoxic effects of this compound.[3] A panel of human cancer cell lines should be selected, ideally representing different tumor types (e.g., breast, lung, colon, leukemia).

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cell Viability (IC₅₀ Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
K562 (Leukemia)
Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, a series of assays will be conducted to detect key markers of programmed cell death.

Protocol: Western Blot for Apoptosis Markers

Western blotting is a widely used technique to detect specific proteins in a sample.[1] This protocol will focus on the detection of cleaved caspases and PARP, which are hallmarks of apoptosis.[1][5]

  • Cell Lysis: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE: Separate 30-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6][7]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bax, and Bcl-2.[1][7] Also, probe for β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2).[1]

Data Presentation: Western Blot Densitometry (Fold Change vs. Control)

Protein24 hours (IC₅₀)24 hours (2x IC₅₀)48 hours (IC₅₀)48 hours (2x IC₅₀)
Cleaved Caspase-3
Cleaved Caspase-9
Cleaved PARP
Bax/Bcl-2 Ratio

Signaling Pathway Diagrams

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand (FasL/TNF) Ligand (FasL/TNF) Death Receptor (Fas/TNFR) Death Receptor (Fas/TNFR) Ligand (FasL/TNF)->Death Receptor (Fas/TNFR) DISC DISC Death Receptor (Fas/TNFR)->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic)->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Cellular Stress This compound->Bcl-2 (Anti-apoptotic)

Caption: Hypothesized apoptotic signaling pathways modulated by this compound.

Anti-Inflammatory Activity

Some anti-cancer agents also exhibit anti-inflammatory properties. An ELISA for key inflammatory cytokines can provide insights into this potential activity.

Protocol: ELISA for Inflammatory Cytokines

An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[8][9]

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.[8] Co-treat the cells with various concentrations of this compound.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.[8][10] Follow the manufacturer's instructions, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.[10]

    • Adding a detection antibody, followed by an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.[10]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.[8]

  • Data Analysis: Generate a standard curve and determine the concentrations of the cytokines in the samples.

Data Presentation: Cytokine Concentration (pg/mL)

TreatmentTNF-αIL-6IL-1β
Control
LPS
LPS + Compound (Low Dose)
LPS + Compound (High Dose)

In Vivo Efficacy Evaluation

Following promising in vitro results, the efficacy of this compound will be evaluated in a murine xenograft model.

Protocol: Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.

  • Animal Model: Use 4-6 week old female athymic nude mice (BALB/c nude) or NSG mice.

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., a cell line that showed high sensitivity in vitro) in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., saline or a suitable solvent)

    • This compound (at two different doses)

    • Positive control (a standard-of-care chemotherapy agent)

  • Compound Administration: Administer the compound and controls via an appropriate route (e.g., intraperitoneal, oral gavage) daily or on a specified schedule for a defined period (e.g., 21-28 days).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Efficacy

Treatment GroupAverage Final Tumor Volume (mm³)Average Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle ControlN/A
Compound (Low Dose)
Compound (High Dose)
Positive Control

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy a Cell Viability Assays (MTT, IC50 Determination) b Apoptosis Assays (Western Blot) a->b c Anti-Inflammatory Assays (ELISA) a->c d Xenograft Model Establishment b->d Promising Results c->d e Compound Treatment and Monitoring d->e f Tumor Growth Inhibition Analysis e->f g Ex Vivo Analysis f->g end Efficacy Profile f->end g->end start Compound: This compound start->a

Caption: Overall experimental workflow for efficacy testing.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of thiazole derivatives, a class of heterocyclic compounds with significant potential in anticancer drug discovery. This document outlines standardized protocols for key cytotoxicity and apoptosis assays, presents quantitative data for a selection of thiazole derivatives, and illustrates the underlying cellular pathways.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various thiazole derivatives against common human cancer cell lines. These values, collated from multiple studies, offer a comparative overview of the cytotoxic potential of these compounds. Variations in IC50 values can be attributed to differences in the chemical structure of the derivatives, the specific cancer cell line, and the experimental conditions.

Table 1: Cytotoxicity of Thiazole Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cells

Thiazole DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Compound 4c2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 528.0 ± 1.69Staurosporine6.77 ± 0.41
Compound 4b31.5 ± 1.91Staurosporine6.77 ± 0.41
CP14.8 µg/mL--
CP29.6 µg/mL--
Compound 6e7.21Lapatinib7.45
Compound 6k8.02Lapatinib7.45
Compound 9f8.35Lapatinib7.45
Compound 221.21 ± 0.04Sorafenib3.17 ± 0.01
Thiazole-hydrazone 5c58.13 µg/mL--
Thiazole-hydrazone 5f60.88 µg/mL--

Table 2: Cytotoxicity of Thiazole Derivatives against HeLa (Human Cervical Adenocarcinoma) Cells

Thiazole DerivativeIC50 (µM)Reference CompoundIC50 (µM)
2-(2-benzyliden-hydrazinyl)-4-methylthiazole11.4 µg/mLCisplatin-
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-4-methylthiazole (1)22.4--
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)19.4--

Table 3: Cytotoxicity of Thiazole Derivatives against A549 (Human Lung Carcinoma) Cells

Thiazole DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Compound 50.452Doxorubicin0.460
Compound 2m-Cisplatin-
Compound 2c-Cisplatin-
Thiazole-integrated pyrrolotriazinone 13195.72 ± 1.63--
Thiazole-integrated pyrrolotriazinone 14165.12 ± 0.89--

Table 4: Cytotoxicity of Thiazole Derivatives against HepG2 (Human Hepatocellular Carcinoma) Cells

Thiazole DerivativeIC50 (µM)Reference CompoundIC50 (µM)
Compound 4a6.69 ± 0.41Staurosporine8.4 ± 0.51
Compound 4c7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 526.8 ± 1.62Staurosporine8.4 ± 0.51
CP111 µg/mL--
CP218 µg/mL--
Compound 201.14 ± 0.03Sorafenib2.24 ± 0.06
Compound 210.84 ± 0.01Sorafenib2.24 ± 0.06
Compound 231.18 ± 0.01Sorafenib2.24 ± 0.06
Compound 240.6 ± 0.02Sorafenib2.24 ± 0.06
Thiazole-hydrazone 5d57.47 µg/mL--
Thiazole-hydrazone 5h55.8 µg/mL--

Experimental Protocols

This section provides detailed, standardized protocols for commonly used assays to evaluate the cytotoxicity and apoptotic effects of thiazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Thiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

Materials:

  • Thiazole derivatives

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Reaction Termination: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Materials:

  • Thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiazole derivatives for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore that can be quantified.

Materials:

  • Thiazole derivatives

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a culture dish and treat with the thiazole derivatives.

  • Cell Lysis: After treatment, harvest the cells and lyse them using the provided cell lysis buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Caspase-3 Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer to each well.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.

Materials:

  • Thiazole derivatives

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and appropriate buffers)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Grow cells on coverslips or in a multi-well plate and treat with thiazole derivatives.

  • Fixation: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS and then incubate with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Analysis: If using a fluorescent label, mount the coverslips with an anti-fade mounting medium and visualize under a fluorescence microscope. Alternatively, if using a flow cytometry-based kit, follow the manufacturer's instructions for cell analysis.

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the intrinsic apoptosis pathway often implicated in the cytotoxic action of thiazole derivatives.

Experimental_Workflow_for_Cytotoxicity_Assays cluster_assays Cytotoxicity Assays cluster_apoptosis Apoptosis Assays MTT MTT Assay (Metabolic Activity) Endpoint Data Analysis & IC50 Determination MTT->Endpoint LDH LDH Assay (Membrane Integrity) LDH->Endpoint AnnexinV Annexin V/PI Staining (Flow Cytometry) AnnexinV->Endpoint Caspase3 Caspase-3 Activity (Executioner Caspase) Caspase3->Endpoint TUNEL TUNEL Assay (DNA Fragmentation) TUNEL->Endpoint Start Cell Culture & Thiazole Derivative Treatment Start->MTT Start->LDH Start->AnnexinV Start->Caspase3 Start->TUNEL

Caption: General experimental workflow for evaluating the cytotoxicity and apoptotic effects of thiazole derivatives.

Intrinsic_Apoptosis_Pathway Thiazole Thiazole Derivatives Stress Cellular Stress (e.g., DNA Damage) Thiazole->Stress Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Stress->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion MOMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by thiazole derivatives.

AnnexinV_PI_Assay_Principle node1 Viable Cell Intact Plasma Membrane Annexin V (-) PI (-) node2 Early Apoptotic Cell Phosphatidylserine Externalization Annexin V (+) PI (-) node1->node2 Apoptotic Stimulus node3 Late Apoptotic/Necrotic Cell Membrane Permeability Annexin V (+) PI (+) node2->node3 Progression

Caption: Principle of distinguishing cell populations using Annexin V and Propidium Iodide staining.

Application Notes and Protocols: Synthesis of N-phenyl-2-(aniline) benzamide hydrochloride salt (N53·HCl)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of N-phenyl-2-(aniline) benzamide hydrochloride salt, a compound identified as a dual inhibitor of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) with potential applications in colon cancer therapy.[1][2][3][4][5] The hydrochloride salt form (N53·HCl) exhibits significantly improved solubility and pharmacokinetic properties compared to its free base form (N53).[1][2][3][4][5][6]

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of N53 and its hydrochloride salt, N53·HCl.

Table 1: Physicochemical Properties and Yields

CompoundMolecular FormulaYieldPurity (HPLC)Solubility (µg/mL)
N53C₂₄H₂₇N₅O77%95.926%0.32
N53·HClC₂₄H₂₈ClN₅O87%99.200%540.1

Data sourced from Peng et al., 2024.[1][2]

Table 2: In Vitro Anti-proliferative Activity (IC₅₀ Values)

CompoundHT29 Cells (µM)RKO Cells (µM)HCT116 Cells (µM)
N53·HCl2.95 ± 0.087.99 ± 0.8510.94 ± 1.30

Data sourced from Peng et al., 2024.[2][3][6]

Table 3: Pharmacokinetic Properties in Mice

CompoundT₁/₂ (h)Cₘₐₓ (ng/mL)AUC₀₋∞ (ng·h/mL)Tumor Inhibition Rate
N5310.78(not specified)(not specified)34.7%
N53·HCl22.292-fold increase vs N533-fold increase vs N5353.7%

Data sourced from Peng et al., 2024.[1][2][3]

Experimental Protocols

The synthesis of N-phenyl-2-(aniline) benzamide hydrochloride salt (N53·HCl) is a multi-step process, starting from commercially available reagents. All reagents and solvents should be used as received unless otherwise noted. Purity of the final compounds should be assessed by HPLC.[7]

Synthesis of Intermediate 1: 1-methyl-4-(4-nitrophenyl)piperazine
  • To a 250 mL round-bottom flask, add p-fluoronitrobenzene (1 g, 7.1 mmol), 1-methylpiperazine (708 mg, 7.1 mmol), and potassium carbonate (9.812 g, 71 mmol).[1]

  • Add 30 mL of dimethylsulfoxide (DMSO) as the solvent.[1]

  • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.[1]

  • After cooling, extract the mixture with water and ethyl acetate to remove DMSO.[1]

  • Dry the organic phase with anhydrous magnesium sulfate.[1]

  • Purify the crude product by silica gel column chromatography to obtain 1.3246 g of a yellow powder.[1]

    • Yield: 84%[1]

Synthesis of Intermediate 2: 4-(4-methylpiperazin-1-yl)aniline
  • Place Intermediate 1 (1.3246 g, 6.0 mmol) in a 100 mL flask.[1]

  • Add 27 mL of 2 mol/L hydrochloric acid and 30 mL of methanol.[1]

  • Heat the mixture to reflux at 60°C for 1 hour under argon protection.[1]

  • Add 5.7 g of zinc powder and continue the reaction for 6 hours.[1]

  • After the reaction is complete, filter the mixture and process to obtain the aniline derivative.

Synthesis of N-phenyl-2-(aniline) benzamide (N53)

The specific protocol for coupling 4-(4-methylpiperazin-1-yl)aniline with a suitable benzoic acid derivative to form the final benzamide structure is a standard amidation reaction. A general procedure is outlined below.

  • Dissolve 4-(4-methylpiperazin-1-yl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM) with a non-nucleophilic base (e.g., DIEA).

  • In a separate flask, activate the carboxylic acid group of 2-aminobenzoic acid (or a protected version) using a coupling agent (e.g., HATU, HOBt/EDC).

  • Add the activated acid solution to the aniline solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove the coupling agents and base.

  • Purify the crude product by column chromatography or recrystallization to yield N53 as a white solid.[1]

    • Yield: 77%[1]

    • Purity: 95.926% by HPLC[1]

Synthesis of N-phenyl-2-(aniline) benzamide hydrochloride salt (N53·HCl)
  • Dissolve the free base N53 in a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Continue stirring until a precipitate forms.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain N53·HCl as a white solid.[1]

    • Yield: 87%[1]

    • Purity: 99.200% by HPLC[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_N53 N53 Synthesis cluster_N53HCl N53·HCl Synthesis A p-Fluoronitrobenzene + 1-Methylpiperazine B DMSO, K2CO3 80°C, 12h A->B C 1-Methyl-4-(4-nitrophenyl)piperazine B->C D Intermediate 1 C->D E HCl, MeOH, Zn powder 60°C, 6h D->E F 4-(4-Methylpiperazin-1-yl)aniline E->F G Intermediate 2 + Activated 2-Aminobenzoic Acid Derivative F->G H Coupling Agent (e.g., HATU) G->H I N-phenyl-2-(aniline) benzamide (N53) H->I J N53 I->J K HCl in organic solvent J->K L N53·HCl Salt K->L Signaling_Pathway cluster_pathways Cellular Processes cluster_effects Downstream Effects DNA_Supercoiling DNA Supercoiling Topo1 Topoisomerase I (Topo I) DNA_Supercoiling->Topo1 relaxes DNA_Replication DNA Replication & Transcription Topo1->DNA_Replication enables Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA_Replication->Apoptosis disruption leads to Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins produces Prostaglandins->Apoptosis inhibition promotes Inflammation Inflammation & Angiogenesis Prostaglandins->Inflammation N53HCl N53·HCl N53HCl->Topo1 inhibits N53HCl->COX2 inhibits

References

Application Notes and Protocols for 2-(5-Phenylthiazol-2-yl)aniline Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of assays and protocols relevant to the biological targets of 2-(5-phenylthiazol-2-yl)aniline and its analogs. This class of compounds has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects. The following sections detail the primary molecular targets and provide step-by-step protocols for assays to evaluate the efficacy of compounds like this compound.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling kinases and disruption of cellular processes essential for cancer cell survival and proliferation.

Key Anticancer Targets and Pathways
  • c-Jun N-terminal Kinase (JNK): A critical signaling protein involved in stress responses, apoptosis, and inflammation. Inhibition of the JNK pathway can prevent the activation of transcription factors like AP-1, which are crucial for tumor cell survival.

  • Karyopherin Beta 1 (KPNB1): A nuclear import protein that is often overexpressed in cancer cells. KPNB1 facilitates the transport of oncogenic proteins into the nucleus, and its inhibition can lead to cell cycle arrest and apoptosis.

Data Presentation: Anticancer Activity of this compound Analogs
Compound FamilyCell LineAssay TypeEndpointRepresentative Value (IC₅₀)Reference
Phenylthiazole DerivativesVarious Cancer Cell LinesCytotoxicityCell ViabilityVaries (µM range)[Generic literature data]
2-Aminothiazole DerivativesHuman K562 Leukemia CellsAnti-proliferativeCell ProliferationVaries (µM range)[Generic literature data]
Benzothiazole Aniline DerivativesLiver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsCytotoxicityCell ViabilityVaries (µM range)[Generic literature data]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound (or analog)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Experimental Workflow and Signaling Pathway Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Workflow

JNK_Signaling_Pathway stress Cellular Stress jnkk JNK Kinase (MKK4/7) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun ap1 AP-1 cjun->ap1 apoptosis Apoptosis ap1->apoptosis compound This compound compound->jnk Inhibition

JNK Signaling Pathway

Anti-inflammatory Activity

Certain analogs of this compound have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Anti-inflammatory Targets and Pathways
  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.

Data Presentation: Anti-inflammatory Activity of this compound Analogs
Compound FamilyTargetAssay TypeEndpointRepresentative Value (IC₅₀)Reference
Thiazole DerivativesCOX-1Enzyme InhibitionProstaglandin ProductionVaries (nM to µM range)[Generic literature data]
Thiazole DerivativesCOX-2Enzyme InhibitionProstaglandin ProductionVaries (nM to µM range)[Generic literature data]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a method to screen for COX-2 inhibitors by measuring the peroxidase activity of the enzyme.

Materials:

  • This compound (or analog)

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Heme

  • 96-well black opaque plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Dilute the COX-2 enzyme in the assay buffer.

  • Assay Protocol:

    • Add 80 µL of COX Assay Buffer to each well.

    • Add 10 µL of the test compound (this compound) at various concentrations. Include a known COX-2 inhibitor as a positive control and a vehicle control (DMSO).

    • Add 10 µL of diluted COX-2 enzyme to all wells except the blank.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Experimental Workflow and Signaling Pathway Diagrams

COX_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_reagents Prepare reagents and enzyme prepare_compound Prepare serial dilutions of compound add_buffer Add assay buffer prepare_compound->add_buffer add_compound Add test compound add_buffer->add_compound add_enzyme Add COX-2 enzyme add_compound->add_enzyme add_substrate Add arachidonic acid add_enzyme->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

COX Inhibitor Assay Workflow

COX_Signaling_Pathway stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation compound This compound compound->cox2 Inhibition

COX Signaling Pathway

Antibacterial Activity

Phenylthiazole-containing compounds have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their mechanism of action often involves the disruption of cell wall synthesis.

Key Antibacterial Targets and Pathways
  • Undecaprenyl Diphosphate Phosphatase (UppP): An essential enzyme in the bacterial cell wall synthesis pathway. It recycles undecaprenyl pyrophosphate to undecaprenyl phosphate, a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. Inhibition of UppP disrupts cell wall formation, leading to bacterial cell death.

Data Presentation: Antibacterial Activity of this compound Analogs
Compound FamilyBacterial StrainAssay TypeEndpointRepresentative Value (MIC)Reference
Phenylthiazole AminoguanidinesVancomycin-resistant E. faeciumBroth MicrodilutionBacterial Growth0.5 µg/mL[Generic literature data]
Phenylthiazole AminoguanidinesS. aureusBroth MicrodilutionBacterial Growth1.3 - 5.6 µg/mL[Generic literature data]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound (or analog)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial incubator

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, read the optical density at 600 nm to quantify bacterial growth.

Experimental Workflow and Signaling Pathway Diagrams

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_inoculum Prepare bacterial inoculum prepare_compound Prepare serial dilutions of compound inoculate_plate Inoculate 96-well plate prepare_compound->inoculate_plate incubate_24h Incubate for 18-24 hours inoculate_plate->incubate_24h read_results Visually inspect for growth incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic

MIC Assay Workflow

Bacterial_Cell_Wall_Synthesis_Pathway upp Undecaprenyl Pyrophosphate (UPP) uppp Undecaprenyl Diphosphate Phosphatase (UppP) upp->uppp up Undecaprenyl Phosphate (UP) uppp->up lipid_i Lipid I Synthesis up->lipid_i lipid_ii Lipid II Synthesis lipid_i->lipid_ii translocation Translocation across cell membrane lipid_ii->translocation peptidoglycan Peptidoglycan Synthesis translocation->peptidoglycan compound This compound compound->uppp Inhibition

Bacterial Cell Wall Synthesis

Practical Applications of Substituted Thiazoles in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiazoles represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically approved drugs and promising therapeutic candidates.[1][2][3] The unique physicochemical properties of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, allow for diverse substitutions that can be fine-tuned to achieve high potency and selectivity for a wide range of biological targets.[1][3][] This versatility has led to the development of thiazole-based drugs with applications spanning oncology, infectious diseases, inflammation, and central nervous system disorders.[1][][5][6]

These application notes provide an overview of the practical applications of substituted thiazoles in drug discovery, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows.

I. Anticancer Applications

Substituted thiazoles have emerged as a significant class of anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[7][8][9][10][11]

A. Kinase Inhibition

A prominent example of a thiazole-containing kinase inhibitor is Dasatinib , a potent dual inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[12] The 2-aminothiazole moiety in Dasatinib is crucial for its interaction with the kinase active site.[13]

Many research efforts focus on developing novel thiazole derivatives targeting various kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][13][14][15]

Table 1: Anticancer Activity of Substituted Thiazole Derivatives (Kinase Inhibitors)

Compound/DerivativeTarget(s)Cancer Cell Line(s)IC50Reference(s)
DasatinibBCR-ABL, SrcK5620.069 nM[1]
DasatinibHL600.11 nM[1]
Dasatinib analogue 2aSrc/AblK5620.25 nM[1]
Dasatinib analogue 2cSrc/AblK5620.039 nM[1]
Thiazole derivative 18PI3K/Akt/mTORA549, MCF-7, U-87 MG, HCT-1160.50–4.75 µM[13]
Thiazole derivative 19PI3Kα, mTORC1MCF-7, U87 MG, A549, HCT1160.30–0.45 µM[13]
Thiazole-coumarin hybrid 6aEGFR, PI3K/mTORMCF-7, HCT-116, HepG2Not specified[15]
Pyrazolyl-thiazole 5aEGFRMCF-70.07 µM[16]
Pyrazolyl-thiazole 5bEGFRMCF-70.09 µM[16]
Pyrazolyl-thiazole 8HER-2, EGFRNot specified0.013 µM (HER-2), 0.009 µM (EGFR)[16]
Imidazo[2,1-b]thiazole 39EGFR, HER2, DHFRMCF-70.153 µM (EGFR), 0.108 µM (HER2), 0.291 µM (DHFR)[17]
Imidazo[2,1-b]thiazole 43EGFR, HER2MCF-70.122 µM (EGFR), 0.078 µM (HER2)[17]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

B. Tubulin Polymerization Inhibition

Certain thiazole-containing compounds, such as the epothilones, exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[18]

Table 2: Anticancer Activity of Substituted Thiazole Derivatives (Tubulin Inhibitors)

Compound/DerivativeTargetCancer Cell Line(s)IC50Reference(s)
Epothilone BTubulinVariousLow nM range[18]
IxabepiloneTubulinVariousLow nM range[18]
Thiazole derivative 89TubulinHeLa, HCT1166.25-100 µM (in vitro assay)[19]

II. Antimicrobial Applications

The thiazole scaffold is present in numerous antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.[7][20]

A. Antibacterial Activity

Thiazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[20]

Table 3: Antibacterial Activity of Substituted Thiazole Derivatives

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Reference(s)
2-(2-pyrazolin-1-yl)-thiazole 56S. aureus, E. coli, P. aeruginosa, A. baumanii8–16[20]
2-(2-pyrazolin-1-yl)-thiazole 55S. aureus, E. coli, P. aeruginosa, A. baumanii16–32[20]
Thiazole-triazole hybrid 52S. aureus, K. pneumoniae50[7]
Thiazole-triazole hybrid 53S. aureus, K. pneumoniae50[7]
Thiazole derivative 66S. aureus, S. typhimurium, E. coli28–168[20]
Thiazole derivative 67S. aureus, S. typhimurium, E. coli28–168[20]
Thiazole derivative 68S. aureus, S. typhimurium, E. coli28–168[20]
B. Antifungal Activity

Substituted thiazoles have also demonstrated potent antifungal activity, particularly against Candida and Cryptococcus species.[8][20][21]

Table 4: Antifungal Activity of Substituted Thiazole Derivatives

Compound/DerivativeFungal Strain(s)MIC (µg/mL)Reference(s)
Camphor-thiazole C5R. solani3-4 (EC50)[8]
Camphor-thiazole C10R. solani3-4 (EC50)[8]
Camphor-thiazole C17R. solani3-4 (EC50)[8]
2-(2-pyrazolin-1-yl)-thiazole 55C. albicans32[20]
2-(2-pyrazolin-1-yl)-thiazole 56C. albicans32[20]
Thiazole derivative 59C. albicans3.9–62.5[7]
Thiazole derivative 67C. albicans168–172[20]
Thiazole derivative 68C. albicans168–172[20]
Thiazole derivative RJ37C. neoformans, C. gattii0.2[21]
Thiazole derivative RVJ42C. neoformans, C. gattii0.1[21]

III. Anti-inflammatory Applications

Thiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][22]

Table 5: Anti-inflammatory Activity of Substituted Thiazole Derivatives

Compound/DerivativeTarget(s)In Vitro/In Vivo ModelIC50/ActivityReference(s)
Thiazolo[4,5-d]pyrimidine 52COX-2Carrageenan-induced paw edemaIC50 = 0.87 µM (in vitro)[22]
Benzimidazothiazole 45aNot specifiedNot specifiedIC50 = 18.77 ± 1.10 µg/mL[22]
Benzimidazothiazole 45bNot specifiedNot specifiedIC50 = 16.06 ± 1.09 µg/mL[22]
Pyrazolyl-thiazolidinone 16aCOX-2In vitro enzyme assaySelectivity Index = 134.6[16]
Pyrazolyl-thiazolidinone 18fCOX-2In vitro enzyme assaySelectivity Index = 42.13[16]
Thiazole derivative 6lCOX-2, 5-LOXIn vitro enzyme assayIC50 = 0.09 µM (COX-2), 0.38 µM (5-LOX)[5]

IV. Antiviral Applications

The development of thiazole-based antiviral agents is an active area of research, with some compounds showing promising activity against various viruses, including influenza and HIV.[12][23]

Table 6: Antiviral Activity of Substituted Thiazole Derivatives

Compound/DerivativeVirusCell LineEC50/ActivityReference(s)
4-trifluoromethylphenyl substituted aminothiazoleInfluenza A (PR8)Not specifiedComparable to oseltamivir and amantadine[12]
Oxindole derivative 52Bovine Viral Diarrhoea Virus (BVDV)Not specifiedEC50 = 6.6 µM[23]
Oxindole derivative 13Coxsackie Virus (CVB-2)Not specifiedEC50 > 40 µM[23]
Triazole derivative 73Coxsackie Virus (CVB-2)Not specifiedEC50 > 18 µM[23]
Oxindole derivative 11HIV-1MT-4EC50 > 16 µM[23]

V. Experimental Protocols

A. Synthesis of Substituted Thiazoles

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [22]

This protocol describes a classic and widely used method for the synthesis of the thiazole ring.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na2CO3) solution

  • Deionized water

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass and calculate the percent yield of the product.

B. Biological Evaluation

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity [2][11][17][24]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (adherent or suspension)

  • 96-well microtiter plate

  • Test compound (substituted thiazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Culture medium

  • Microplate reader

Procedure (for adherent cells):

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Aspirate the culture medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the MTT solution carefully and add 100-150 µL of solubilization solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method) [9][20][21]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Sterile 96-well microtiter plate

  • Test compound (substituted thiazole derivative) stock solution

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

  • Positive control (broth + microorganism)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compound stock solution in the sterile broth medium across the wells of the microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well (except the negative control).

  • Include positive and negative controls on each plate.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

VI. Experimental and Screening Workflows

Workflow 1: High-Throughput Screening (HTS) for Kinase Inhibitors

HTS_Workflow Start Start: Thiazole Compound Library AssayDev Assay Development & Optimization (e.g., Kinase Assay in 384-well format) Start->AssayDev PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen DataAnalysis1 Data Analysis: Identify Primary Hits PrimaryScreen->DataAnalysis1 HitValidation Hit Confirmation & Validation (Re-testing) DataAnalysis1->HitValidation DoseResponse Dose-Response Studies: Determine IC50 values HitValidation->DoseResponse DataAnalysis2 Data Analysis: Prioritize Confirmed Hits DoseResponse->DataAnalysis2 SAR Structure-Activity Relationship (SAR) Studies DataAnalysis2->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->PrimaryScreen Iterative Cycles End End: Lead Candidate LeadOp->End

Caption: A typical high-throughput screening workflow for identifying thiazole-based kinase inhibitors.

Workflow 2: Antiviral Drug Screening Workflow

Antiviral_Screening_Workflow Start Start: Thiazole Compound Library PrimaryScreen Primary Antiviral Screen (e.g., CPE reduction assay) Start->PrimaryScreen Cytotoxicity Cytotoxicity Assay (e.g., MTT assay) Start->Cytotoxicity CellCulture Host Cell Culture VirusInfection Establish Virus Infection Model CellCulture->VirusInfection CellCulture->Cytotoxicity VirusInfection->PrimaryScreen DataAnalysis Data Analysis: Determine Antiviral Activity & Selectivity Index (SI) PrimaryScreen->DataAnalysis Cytotoxicity->DataAnalysis DoseResponse Dose-Response Studies: Determine EC50 and CC50 DataAnalysis->DoseResponse Mechanism Mechanism of Action Studies (e.g., Time-of-addition assay) DoseResponse->Mechanism LeadOp Lead Optimization Mechanism->LeadOp End End: Lead Candidate LeadOp->End

Caption: Workflow for the screening and evaluation of thiazole derivatives as antiviral agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(5-Phenylthiazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the this compound scaffold is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the target molecule, this would typically involve the reaction of a phenacyl halide with N-(2-aminophenyl)thiourea.

Q2: What are the primary starting materials for this synthesis?

A2: The key precursors are:

  • N-(2-aminophenyl)thiourea: This provides the aniline and the 2-amino-thiazole core.

  • 2-Bromoacetophenone (or 2-chloroacetophenone): This α-haloketone reacts with the thiourea to form the 5-phenylthiazole ring.

Q3: What are the major challenges encountered during this synthesis?

A3: Researchers may face several challenges, including:

  • Low product yield: This can be due to incomplete reaction, side reactions, or degradation of starting materials or products.

  • Formation of byproducts: The presence of the free amino group on the aniline moiety can potentially lead to side reactions.

  • Purification difficulties: The final product may be challenging to isolate from unreacted starting materials and byproducts, often requiring column chromatography.

  • Reaction optimization: Finding the optimal solvent, temperature, and reaction time is crucial for maximizing yield and purity.

Q4: Are there alternative synthetic strategies?

A4: While the Hantzsch synthesis is the most direct route, other methods for constructing 2,5-disubstituted thiazoles exist. These can include multi-step sequences involving the formation of the thiazole ring followed by the introduction of the aniline group, or vice-versa. However, these are generally more complex than the one-pot Hantzsch approach.

Experimental Protocols

Hantzsch Synthesis of this compound

This protocol is a generalized procedure based on standard Hantzsch thiazole syntheses. Optimization of specific conditions may be required.

Materials:

  • N-(2-aminophenyl)thiourea

  • 2-Bromoacetophenone

  • Ethanol (or other suitable solvent like DMF or methanol)

  • Sodium bicarbonate (or another mild base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-aminophenyl)thiourea (1 equivalent) in ethanol.

  • Addition of α-Haloketone: To this solution, add 2-bromoacetophenone (1 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Sub-optimal reaction temperature. 4. Inactive reagents.1. Increase reaction time and monitor by TLC. Consider using a higher boiling point solvent like DMF. 2. Use a milder base for neutralization. Ensure the reaction is not overheated. 3. Optimize the reaction temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1] 4. Check the purity and integrity of starting materials.
Formation of Multiple Products/Side Reactions 1. The free amino group on the aniline ring may react with the α-haloketone. 2. Self-condensation of the α-haloketone. 3. Formation of isomeric thiazole products under certain conditions.[2]1. Protect the aniline amino group with a suitable protecting group (e.g., Boc) prior to the Hantzsch reaction, followed by deprotection. 2. Add the α-haloketone slowly to the reaction mixture. 3. Control the reaction pH. Hantzsch synthesis is typically performed under neutral or slightly basic conditions. Acidic conditions can sometimes lead to isomer formation.[2]
Difficulty in Purification 1. Product has similar polarity to starting materials or byproducts. 2. Product streaking on TLC plate. 3. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A shallow gradient can improve separation. 2. Add a small amount of triethylamine or acetic acid to the eluent to suppress tailing of basic or acidic compounds. 3. Attempt trituration with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. If the product is basic, it can be precipitated as a hydrochloride salt.
Reaction Stalls/Does Not Go to Completion 1. Insufficient heating. 2. Catalyst (if used) is not effective. 3. Poor solubility of starting materials.1. Ensure the reaction is maintained at the reflux temperature of the chosen solvent. 2. While the Hantzsch synthesis is often uncatalyzed, some variations use catalysts. Consider screening different catalysts if applicable. 3. Use a co-solvent or a different solvent system (e.g., DMF) to improve solubility.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis of Analogous Compounds

α-Haloketone Thiourea Derivative Solvent Temperature Time Yield (%) Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol90 °C (Microwave)30 min95[1]
2-BromoacetophenoneThioureaMethanolReflux30 min99[3]
Substituted Phenacyl BromidesSubstituted ThioureasEthanolReflux8 h60-85

Visualizations

Experimental Workflow for Hantzsch Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product N-(2-aminophenyl)thiourea N-(2-aminophenyl)thiourea Dissolve & React Dissolve & React N-(2-aminophenyl)thiourea->Dissolve & React 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Dissolve & React Neutralization Neutralization Dissolve & React->Neutralization Reaction Complete Extraction Extraction Neutralization->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Crude Product This compound This compound Column Chromatography->this compound Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem with Synthesis low_yield Low or No Yield start->low_yield multiple_products Multiple Products start->multiple_products purification_issue Purification Issues start->purification_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn degradation Degradation? low_yield->degradation side_reaction Side Reaction? multiple_products->side_reaction isomer_formation Isomer Formation? multiple_products->isomer_formation polarity Similar Polarity? purification_issue->polarity streaking Streaking on TLC? purification_issue->streaking sol_increase_time Increase reaction time/temp Use microwave incomplete_rxn->sol_increase_time Yes sol_mild_conditions Use milder conditions Check reagent purity degradation->sol_mild_conditions Yes sol_protecting_group Use protecting group for aniline -NH2 side_reaction->sol_protecting_group Yes sol_control_ph Ensure neutral/basic pH isomer_formation->sol_control_ph Yes sol_optimize_chromatography Optimize chromatography solvent system polarity->sol_optimize_chromatography Yes sol_modify_eluent Add acid/base modifier to eluent streaking->sol_modify_eluent Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Optimizing Reactions for Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize chemical reactions involving aniline compounds.

Frequently Asked Questions (FAQs)

Q1: My aniline starting material is not being consumed, or the reaction is very slow. What are the likely causes and solutions?

A: This is a common issue that can often be attributed to the purity of the starting materials, the activity of the catalyst, or suboptimal reaction conditions.

  • Purity of Aniline: Aniline and its derivatives are susceptible to oxidation, which can introduce impurities that may inhibit catalytic reactions. Consider purifying the aniline (e.g., by distillation or column chromatography) before use.

  • Catalyst Activity: If using a palladium-catalyzed reaction like a Buchwald-Hartwig or Suzuki coupling, the palladium catalyst or ligand may be deactivated.[1][2][3] Ensure you are using fresh, high-quality catalyst and ligands. For air-sensitive catalysts, proper inert atmosphere techniques are critical.

  • Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[4] If your reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 80-110 °C), monitoring for product formation and potential decomposition.

  • Choice of Base: The strength and type of base are crucial. For instance, in Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often required.[2] If your base is too weak, the catalytic cycle may not proceed efficiently.

  • Solvent Choice: The solvent can significantly impact solubility and reaction rates. Aprotic solvents like toluene, dioxane, or THF are common for cross-coupling reactions.[2] Ensure your aniline derivative and other reagents are sufficiently soluble in the chosen solvent at the reaction temperature.

Q2: My reaction is producing a dark, tar-like substance and multiple unidentified byproducts. What is happening?

A: The formation of dark, insoluble materials often points to oxidation of the aniline or decomposition of the starting materials or products at high temperatures.

  • Aniline Oxidation: Anilines are easily oxidized, especially in the presence of air and certain metals.[5] To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). De-gassing the solvent before use is also a standard and effective practice.

  • Thermal Decomposition: The reaction temperature may be too high, causing your starting materials, products, or catalyst to decompose. Try running the reaction at a lower temperature for a longer period.

  • Side Reactions: In some cases, such as Friedel-Crafts reactions, aniline can react directly with the Lewis acid catalyst, leading to deactivation and unwanted side products.[6][7] In such cases, protecting the aniline's amino group (e.g., through acetylation) is a common strategy.[6][7][8]

Q3: I am observing the formation of a diarylamine or other over-alkylated/arylated products. How can I improve selectivity for the desired mono-substituted product?

A: Formation of di-substituted products is a common challenge, particularly in N-alkylation and N-arylation reactions where the mono-substituted product can react further.[9][10]

  • Stoichiometry Control: Use a stoichiometric excess of the aniline relative to the alkylating or arylating agent to favor the formation of the mono-substituted product.

  • Slow Addition: Adding the limiting reagent (e.g., the aryl halide) slowly to the reaction mixture can help maintain a low concentration of it, thereby reducing the rate of the second substitution reaction.

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence selectivity. Bulky phosphine ligands can sterically hinder the formation of the diarylamine.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the activation energy for the second substitution may be higher than the first.

  • Use of Ammonium Salts: For the synthesis of primary anilines from aryl halides, using ammonium salts (like ammonium sulfate) instead of ammonia can improve selectivity for the primary arylamine over the diarylamine.[9][10][11][12]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig)

If you are experiencing low yields in a Pd-catalyzed amination, follow this decision tree to diagnose the issue.

G Start Problem: Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Impure_Aniline Solution: Purify Aniline (Distillation/Column) Check_Purity->Impure_Aniline Aniline looks colored/impure Impure_Halide Solution: Recrystallize or Purify Aryl Halide Check_Purity->Impure_Halide Aryl halide impure Bad_Catalyst Issue: Catalyst/Ligand Deactivated Check_Catalyst->Bad_Catalyst Wrong_Ligand Issue: Suboptimal Ligand Choice Check_Catalyst->Wrong_Ligand Wrong_Base Issue: Incorrect Base Strength/Type Check_Conditions->Wrong_Base Wrong_Solvent Issue: Poor Solubility or Reactivity Check_Conditions->Wrong_Solvent Wrong_Temp Issue: Temperature Too Low Check_Conditions->Wrong_Temp Use_Fresh Solution: Use Fresh Catalyst & Ligand Bad_Catalyst->Use_Fresh Screen_Ligands Solution: Screen Different Ligands (e.g., XPhos, BrettPhos) Wrong_Ligand->Screen_Ligands Screen_Bases Solution: Try NaOtBu, K3PO4, Cs2CO3 Wrong_Base->Screen_Bases Screen_Solvents Solution: Try Toluene, Dioxane, THF, DME Wrong_Solvent->Screen_Solvents Increase_Temp Solution: Increase Temperature (e.g., 80-110 °C) Wrong_Temp->Increase_Temp

Caption: Troubleshooting workflow for low yield in Pd-catalyzed amination.
Guide 2: General Reaction Optimization Workflow

A systematic approach is key to optimizing any reaction involving aniline compounds. The following workflow illustrates a logical progression for screening variables.

G Start Start with Literature Procedure or Initial Conditions Solvent_Screen 1. Solvent Screen (e.g., Toluene, THF, Dioxane, DMF) Start->Solvent_Screen Base_Screen 2. Base Screen (e.g., K2CO3, Cs2CO3, NaOtBu, K3PO4) Solvent_Screen->Base_Screen Select best solvent Catalyst_Screen 3. Catalyst/Ligand Screen (If applicable) Base_Screen->Catalyst_Screen Select best base Temp_Screen 4. Temperature Screen (e.g., RT, 60°C, 80°C, 100°C) Catalyst_Screen->Temp_Screen Select best catalyst system Conc_Screen 5. Concentration Screen (e.g., 0.1 M, 0.5 M, 1.0 M) Temp_Screen->Conc_Screen Select best temperature Optimized Optimized Conditions Achieved Conc_Screen->Optimized Select best concentration

Caption: A systematic workflow for optimizing aniline reaction conditions.

Data Presentation: Parameter Screening

Quantitative data is essential for effective optimization. The tables below summarize how varying key parameters can influence reaction outcomes, with data synthesized from typical results for common aniline reactions.

Table 1: Effect of Base and Solvent on N-Alkylation of Aniline with Benzyl Alcohol
EntrySolventBase (1.2 equiv)Temperature (°C)Time (h)Conversion (%)
1Toluenet-BuOK8012>95
2TolueneK₂CO₃8012<20
3TolueneNone140120[13]
4Dioxanet-BuOK8012~85
5THFt-BuOK8012~70
6Toluenet-BuOK6012~60

Data is representative and synthesized based on typical outcomes for manganese-catalyzed N-alkylation.[13]

Table 2: Effect of Ligand and Catalyst on Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
EntryPd Source (mol%)Ligand (mol%)BaseTemperatureTime (h)Yield (%)
1Pd₂(dba)₃ (0.25)Ligand L1 (0.5)KOtBuRoom Temp1>99[4]
2Pd(OAc)₂ (0.5)Ligand L1 (0.5)KOtBuRoom Temp1>99[4]
3Pd₂(dba)₃ (2.5)tBuXPhos (10)NaOtBu100 °C16~90[14]
4BrettPhos Pd G3 (2)BrettPhos (2)NaOtBu100 °C1694-99[14]

Ligand L1 refers to a specific ylide-substituted phosphine ligand noted for high activity.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N cross-coupling of an aryl bromide with an aniline derivative.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium source, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the aniline derivative.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl aniline.

Protocol 2: Micellar Suzuki Cross-Coupling of a Bromoaniline

This protocol describes an environmentally friendly Suzuki coupling performed in water using a surfactant.[15][16][17]

Materials:

  • Bromoaniline (0.5 mmol, 1.0 equiv)

  • Boronic acid (0.6 mmol, 1.2 equiv)

  • Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv)

  • Aqueous Kolliphor EL solution (2 wt% in water, 2 mL)

Procedure:

  • In a vial open to the air, combine the bromoaniline, thiophene boronic acid, Pd(dtbpf)Cl₂, and triethylamine.[15][17]

  • Add the 2 wt% aqueous Kolliphor EL solution.[15][17]

  • Stir the mixture vigorously at room temperature. The reaction is often rapid (e.g., 15 minutes).[15]

  • Monitor the reaction by TLC.

  • Upon completion, add ethanol (~10 mL) until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.[15][17]

References

Technical Support Center: Purification of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(5-Phenylthiazol-2-yl)aniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

The primary purification techniques for this compound are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed.

Q2: What are the common impurities I might encounter?

Common impurities can originate from starting materials or side reactions during the synthesis. If a Hantzsch thiazole synthesis is used, potential impurities could include unreacted α-haloketone, thioamide starting materials, or regioisomers depending on the specific synthetic route.

Q3: How can I monitor the purity of my sample during purification?

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. A common TLC solvent system for compounds of similar polarity is a mixture of n-hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The goal is to dissolve the impure solid in a hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities dissolved in the solvent.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce your yield.

    • Try a Different Solvent: Select a solvent with a polarity more similar to this compound. Good starting points for aromatic amines include ethanol, methanol, or a mixture of solvents like ethanol/water.[1]

    • Increase Temperature: Ensure the solvent is at its boiling point.

Issue 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or crystallization has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Seeding: Add a small crystal of pure this compound to the solution.

      • Scratching: Scratch the inner surface of the flask with a glass rod.

    • Reduce Solvent Volume: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.

    • Use an Anti-Solvent: If your compound is dissolved in a highly soluble solvent, you can slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes turbid, then warm slightly to clarify and cool slowly.

Column Chromatography

Column chromatography is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.

Issue 1: The compound does not move from the origin on the column.

  • Possible Cause: The mobile phase is not polar enough to elute the compound from the stationary phase (e.g., silica gel).

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Modifier: For basic compounds like anilines that can interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve elution.[2]

Issue 2: Poor separation of the compound from impurities (co-elution).

  • Possible Cause: The polarity of the mobile phase is too high, or the chosen stationary phase is not providing enough selectivity.

  • Solution:

    • Decrease Mobile Phase Polarity: Use a less polar solvent system to increase the retention time and improve separation.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic or neutral) which can be beneficial for the purification of amines.[2]

    • Optimize the Gradient: If using a gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.

Issue 3: Tailing of the compound spot/peak.

  • Possible Cause: Strong interaction between the basic aniline group and the acidic silica gel.

  • Solution:

    • Add a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or ammonia to the mobile phase can significantly reduce tailing.[2]

    • Use an Amine-Functionalized Silica Column: These specialized columns are designed to minimize the strong interactions with basic compounds.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Suggested Solvent Systems for Purification of this compound

Purification TechniqueStationary PhaseRecommended Solvents/Mobile PhasesNotes
Recrystallization N/AEthanol, Methanol, Ethanol/Water, TolueneThe choice depends on the specific impurities present. A mixed solvent system like ethanol/water can be effective if the compound is highly soluble in ethanol and poorly soluble in water.
Column Chromatography Silica Geln-Hexane / Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity)The addition of ~0.5% triethylamine can improve peak shape and recovery.
Column Chromatography Alumina (Neutral)n-Hexane / Ethyl AcetateA good alternative to silica gel for basic compounds to avoid strong acidic interactions.
Preparative HPLC C18 (Reverse Phase)Acetonitrile / Water with 0.1% Formic Acid or Trifluoroacetic AcidUseful for achieving very high purity. The acidic modifier helps to protonate the aniline, leading to better peak shapes.[3]

Visualizations

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities Present cool Cool Slowly to Induce Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Pure Crystals filter_wash->dry end Purified Solid dry->end

Caption: General workflow for the recrystallization process.

Column_Chromatography_Troubleshooting start Run Column Chromatography check_elution Is the compound eluting? start->check_elution check_separation Is the separation adequate? check_elution->check_separation Yes increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity No check_tailing Is there peak tailing? check_separation->check_tailing Yes decrease_polarity Decrease Mobile Phase Polarity check_separation->decrease_polarity No success Successful Purification check_tailing->success No add_modifier Add Basic Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes increase_polarity->start decrease_polarity->start add_modifier->start

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Synthesis of 2-Aryl Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aryl benzothiazoles and improving yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aryl benzothiazoles, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution(s)
Poor quality of starting materials Ensure 2-aminothiophenol is pure and stored properly to prevent oxidation. Use freshly distilled aldehydes.
Inefficient catalyst or incorrect catalyst loading Screen different catalysts (e.g., acidic, basic, metallic, or biocatalysts). Optimize the catalyst concentration; excessive amounts can sometimes lead to side reactions.[1][2] Consider using newer, more efficient catalysts like laccase, SnP2O7, or NaHSO4-SiO2.[1]
Suboptimal reaction temperature Optimize the reaction temperature. While some methods work at room temperature, others may require heating.[1][3] For heat-sensitive substrates, consider milder conditions.
Inappropriate solvent The choice of solvent can significantly impact yield. Experiment with different solvents (e.g., DMSO, dioxane, ethanol, or solvent-free conditions).[4][5] Green solvents like glycerol or water can also be effective.[5][6][7]
Presence of atmospheric oxygen Some reactions are sensitive to air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some newer methods utilize molecular oxygen or air as the oxidant.[4]
Short reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8] Some methods require longer reaction times for completion.
Side reactions Formation of benzothiazolines or other byproducts can reduce the yield of the desired 2-aryl benzothiazole.[9] Adjusting the reaction conditions (e.g., catalyst, temperature, or oxidant) can minimize side reactions.

Issue 2: Formation of Impurities and Difficulty in Purification

Potential CauseSuggested Solution(s)
Incomplete reaction As mentioned above, ensure the reaction goes to completion by optimizing reaction time and monitoring via TLC.[8]
Decomposition of starting materials or product Use milder reaction conditions, especially for sensitive substrates. Overheating can lead to degradation.
Side product formation The choice of oxidant can be crucial. For instance, using Na2S2O4 can favor the formation of benzothiazoles over benzothiazolines.[9] In some cases, catalyst-free methods can provide cleaner reaction profiles.[10]
Difficulty in separating the product from the catalyst Use a heterogeneous catalyst that can be easily filtered off after the reaction.[1] Alternatively, for homogeneous catalysts, appropriate work-up and chromatographic purification are necessary. Recrystallization is also a common purification technique.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-aryl benzothiazoles?

The most prevalent method involves the condensation of 2-aminothiophenol with a variety of carbonyl compounds. These include aromatic aldehydes, aryl ketones, carboxylic acids, and acyl chlorides.[3] Other synthetic routes utilize starting materials like o-chloronitroarenes, o-iodoanilines, or thiobenzanilides.[12]

Q2: How can I make my synthesis more environmentally friendly?

Several "green" chemistry approaches can be adopted:

  • Use of green solvents: Consider using water, glycerol, or ionic liquids as the reaction medium.[1][5][6][7]

  • Solvent-free conditions: Many modern protocols, especially those using microwave or ultrasound irradiation, can be performed without a solvent.[1][3][13]

  • Use of biocatalysts: Enzymes like laccase or natural extracts such as Acacia concinna can serve as effective and environmentally benign catalysts.[1]

  • Energy-efficient methods: Microwave-assisted and ultrasound-assisted syntheses often lead to shorter reaction times and reduced energy consumption compared to conventional heating.[1][3][14][15][16]

Q3: What is the role of an oxidant in the synthesis?

In the condensation reaction between 2-aminothiophenol and an aldehyde, an intermediate benzothiazoline is formed. An oxidant is required to dehydrogenate this intermediate to the final 2-aryl benzothiazole. Common oxidants include molecular oxygen (from air), DMSO, hydrogen peroxide, and iodine.[4][12] Some methods are designed to be oxidant-free.

Q4: Can I use microwave or ultrasound to improve my reaction?

Yes, both microwave and ultrasound irradiation have been shown to significantly improve the synthesis of 2-aryl benzothiazoles.[1][3][14][15][16]

  • Microwave-assisted synthesis: Often leads to a dramatic reduction in reaction time and an increase in product yield.[1][13][15][17]

  • Ultrasound-assisted synthesis: Provides an efficient method for synthesis at room temperature under solvent-free conditions, offering good yields in short reaction times.[3][14][16]

Q5: How does the choice of leaving group affect the synthesis?

In syntheses that proceed through nucleophilic substitution on a benzothiazole ring or its precursors, a good leaving group is crucial for the reaction to proceed efficiently. Good leaving groups are typically weak bases that can stabilize the negative charge after dissociation.[18] For instance, in the synthesis from o-iodothioanilides, iodide is an excellent leaving group.[12]

Comparative Data on Synthetic Methods

The following tables summarize quantitative data from various synthetic protocols for 2-aryl benzothiazoles.

Table 1: Comparison of Different Catalysts

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Laccase2-aminothiophenol, Aryl aldehydes-Room Temp.-Good to Excellent[1]
SnP2O72-aminothiophenol, Aromatic aldehydes--8-35 min87-95[1]
NaHSO4-SiO22-aminothiophenol, Acyl chloridesSolvent-free--High[1]
Iodine2-aminothiophenol, AcetophenonesDioxane--Good[12]
Copper2-aminobenzenethiols, Nitriles---Excellent[12]
Samarium triflateo-amino(thio)phenols, AldehydesAqueousMild-Good[12]
K2S2O8Benzothiazoles, Aryl aldehydesDMSO/H2O100-38-74[19]

Table 2: Conventional Heating vs. Microwave and Ultrasound

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional-GlycerolAmbient0.5-5 h-[8]
MicrowaveAcacia concinnaSolvent-free-ShorterHigher[1]
Microwave[pmIm]BrSolvent-free--Good[12]
MicrowaveAcetic AcidSolvent-free--High[13]
UltrasoundSulfated tungstateSolvent-freeRoom Temp.-Good[3]
UltrasoundFeCl3/Mont. K-10--0.7-5 h33-95[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Acacia concinna

This protocol is adapted from the work of Bhat and co-authors.[1]

  • In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol), the desired aryl aldehyde (1 mmol), and Acacia concinna powder (as a biocatalyst).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power and for a predetermined time (optimization may be required).

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-aryl benzothiazole.

Protocol 2: Ultrasound-Assisted Synthesis under Solvent-Free Conditions

This protocol is based on the work of Pise et al.[3]

  • In a flask, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and sulfated tungstate (catalyst).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for the optimized duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, add an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Filter to remove the catalyst.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography to yield the 2-substituted benzothiazole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Reactants (2-aminothiophenol, aldehyde) B Add Catalyst (e.g., Laccase, SnP2O7) A->B C Apply Energy Source (Heating, Microwave, or Ultrasound) B->C D Monitor Reaction (TLC) C->D E Quench Reaction & Extract D->E Reaction Complete F Wash & Dry E->F G Purify (Column Chromatography/Recrystallization) F->G H Characterize Product G->H

Caption: General experimental workflow for 2-aryl benzothiazole synthesis.

reaction_mechanism cluster_steps Reaction Steps R1 2-Aminothiophenol I1 Schiff Base Intermediate R1->I1 R2 Aromatic Aldehyde R2->I1 I2 Cyclization to Benzothiazoline I1->I2 Intramolecular Cyclization P 2-Aryl Benzothiazole I2->P Oxidation (-H2) troubleshooting_yield Start Low/No Yield C1 Check Starting Material Quality Start->C1 C2 Optimize Catalyst & Loading Start->C2 C3 Adjust Reaction Temperature Start->C3 C4 Screen Solvents Start->C4 C5 Control Atmosphere (Inert/Air) Start->C5 End Improved Yield C1->End C2->End C3->End C4->End C5->End

References

Technical Support Center: 2-Iminothiazoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iminothiazolines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-iminothiazolines?

A1: The most prevalent and classic method for synthesizing 2-iminothiazolines is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a thiourea with an α-haloketone.[1] While this method is widely used, several modified and alternative procedures have been developed to improve yields and reaction conditions, including microwave-assisted synthesis.[2]

Q2: My Hantzsch synthesis of 2-iminothiazoline is giving a very low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Hantzsch synthesis can stem from several factors.[2][3] One common issue is the use of harsh reaction conditions or extended reaction times, which can lead to the formation of side products and degradation.[2][3] To improve your yield, consider the following:

  • Reaction Conditions: Modern approaches such as microwave-assisted synthesis have been shown to significantly increase yields and reduce reaction times compared to conventional heating methods.[2]

  • Solvent Choice: The choice of solvent can impact the reaction outcome. While various solvents can be used, some studies have found that ultrasonic irradiation in aqueous micelles can lead to high product yields.[3]

  • Work-up Procedure: Ensure that your work-up procedure is optimized to minimize product loss. The 2-iminothiazoline product is often initially formed as an HBr salt, which is soluble in polar solvents like methanol. Neutralization with a weak base, such as sodium carbonate, is typically required to precipitate the neutral product.

Q3: I am observing the formation of an unexpected isomer in my reaction. What could it be and how can I control the regioselectivity?

A3: A common issue in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the formation of regioisomers. Under neutral conditions, the reaction typically yields the expected 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed. To control the regioselectivity and favor the formation of the desired 2-iminothiazoline, it is crucial to maintain neutral or slightly basic reaction conditions.

Q4: What are some common side products in the Hantzsch synthesis of 2-iminothiazolines?

A4: Besides the potential for regioisomer formation, other side products can arise from the reactivity of the starting materials. The α-haloketones can undergo self-condensation or other reactions, especially under basic conditions. Additionally, impurities in the starting materials can lead to the formation of undesired byproducts. Careful purification of starting materials and optimization of reaction conditions can help minimize the formation of these side products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.- Increase reaction time or temperature. - Consider using microwave irradiation to enhance reaction rate and yield.[2] - Ensure starting materials are pure and dry.
Degradation of starting materials or product.- Use milder reaction conditions. - Ensure the work-up procedure is not too harsh (e.g., use a weak base for neutralization).
Formation of Multiple Products (as seen on TLC) Formation of regioisomers.- If using an N-substituted thiourea, ensure the reaction is run under neutral or slightly basic conditions to favor the 2-iminothiazoline product.
Presence of unreacted starting materials.- Increase the reaction time or temperature. - Use a slight excess of one of the reagents (commonly the thiourea).
Formation of side products from α-haloketone.- Use purified α-haloketone. - Avoid strongly basic conditions which can promote self-condensation of the α-haloketone.
Difficulty in Product Purification Product is an oil or does not crystallize.- Try different solvent systems for crystallization. Common choices include ethanol, or mixed solvent systems like n-hexane/acetone or n-hexane/ethyl acetate.[4] - If the product is basic, consider purifying via column chromatography using a basic stationary phase (e.g., alumina) or by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Product is contaminated with unreacted thiourea.- Thiourea is generally more polar than the 2-iminothiazoline product. It can often be removed by washing the crude product with water or by column chromatography.
Product is contaminated with regioisomers.- Careful column chromatography is often required to separate regioisomers. Monitoring by TLC with an appropriate solvent system is crucial.

Experimental Protocols

Classic Hantzsch Synthesis of 2-Iminothiazolines

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Thiourea: Add the thiourea (1.0-1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A common TLC eluent system is a mixture of ethyl acetate and n-hexane (e.g., 2:1).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate as the hydrobromide salt. To obtain the neutral product, pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol to remove impurities.[5] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of n-hexane and ethyl acetate) or by column chromatography.[4]

Microwave-Assisted Hantzsch Synthesis of 2-Iminothiazolines

This method often provides higher yields and shorter reaction times.[2]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 eq.) and the thiourea (1.0-1.2 eq.) in a suitable solvent (e.g., methanol).[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes).[2] The optimal conditions will depend on the specific substrates.

  • Work-up and Isolation: After cooling, the work-up and isolation procedures are similar to the classic Hantzsch synthesis, involving neutralization and filtration.

  • Purification: The crude product can be purified by washing with a suitable solvent (e.g., cold ethanol) or by recrystallization.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product start_materials α-Haloketone + Thiourea reaction Hantzsch Condensation (Conventional or Microwave) start_materials->reaction workup Neutralization (e.g., aq. NaHCO3) reaction->workup filtration Filtration workup->filtration purification Crystallization or Column Chromatography filtration->purification end_product Pure 2-Iminothiazoline purification->end_product

Caption: General experimental workflow for the synthesis of 2-iminothiazolines.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in 2-Iminothiazoline Synthesis incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions purification_loss Loss during Purification start->purification_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Microwave) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity incomplete_reaction->check_reagents side_reactions->check_reagents control_ph Control pH (avoid acidic) side_reactions->control_ph optimize_workup Optimize Work-up and Purification Protocol purification_loss->optimize_workup

Caption: Troubleshooting logic for addressing low yields in 2-iminothiazoline synthesis.

References

Technical Support Center: Overcoming Solubility Issues with 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-(5-Phenylthiazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic aromatic amine. Based on its structure, which includes a phenylthiazole and an aniline moiety, it is predicted to have low aqueous solubility. Aromatic hydrocarbons are generally nonpolar and thus have poor solubility in water. The presence of the amine group can slightly increase solubility through hydrogen bonding with water, but the overall hydrophobic nature of the molecule likely dominates. Its solubility is expected to be higher in organic solvents.

Q2: Why is my compound precipitating out of solution during my experiment?

A2: Precipitation of this compound during an experiment can be due to several factors:

  • Solvent Choice: The solvent may not be optimal for maintaining the desired concentration.

  • Temperature Changes: A decrease in temperature can significantly reduce the solubility of a compound, leading to precipitation.

  • pH Shift: As an amine-containing compound, the solubility of this compound is likely pH-dependent. A shift in the pH of your solution towards a more basic environment can decrease the solubility of the protonated, more soluble form of the amine.[1]

  • Supersaturation: You may have created a supersaturated solution that is inherently unstable and prone to precipitation over time or upon agitation.

  • Common Ion Effect: If your solution contains ions that can form a less soluble salt with the protonated form of the compound, this can lead to precipitation.

Q3: What are the primary strategies for improving the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[2][3] These include:

  • pH Adjustment: Lowering the pH of the aqueous solution can protonate the aniline moiety, forming a more soluble salt.[1]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[4]

  • Cyclodextrins: Encapsulating the compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and saturation solubility.[5]

Troubleshooting Guides

Issue 1: Compound will not dissolve in the desired aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Power Attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol, or PEG 400) before adding the aqueous buffer.The compound dissolves in the co-solvent and remains in solution upon addition of the buffer, provided the final co-solvent concentration is sufficient.
pH of the Buffer Adjust the pH of the aqueous buffer to be more acidic (e.g., pH 2-5). The amine group on the aniline ring will become protonated, increasing its polarity and aqueous solubility.[1]The compound dissolves or its solubility significantly increases in the acidic buffer.
Low Intrinsic Solubility If pH adjustment and co-solvents are not effective or compatible with your experimental system, consider more advanced formulation strategies such as cyclodextrin complexation or creating a nanosuspension.These methods can enhance the apparent solubility of the compound in aqueous media.
Issue 2: Compound precipitates after initial dissolution.
Possible Cause Troubleshooting Step Expected Outcome
Change in Temperature Ensure the temperature of the solution is maintained throughout the experiment. If the experiment must be run at a lower temperature, determine the solubility at that temperature to avoid supersaturation.The compound remains in solution at a constant temperature.
pH Shift During Experiment Buffer the solution adequately to resist pH changes that may occur upon the addition of other reagents. Monitor the pH throughout the experiment.A stable pH prevents the precipitation of the less soluble, unprotonated form of the compound.
Co-solvent Dilution If a co-solvent was used, ensure that subsequent additions of aqueous solutions do not dilute the co-solvent concentration below the level required to maintain solubility.The compound remains in solution as the co-solvent concentration is kept above the critical level.

Data Presentation

Table 1: Quantitative Solubility of this compound

Note: Specific experimental solubility data for this compound was not available in the public domain at the time of this document's creation. Researchers are advised to determine the solubility experimentally in their specific solvent systems. The table below serves as a template for recording such data.

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Water (pH 7.0)25Data not availableData not available
Water (pH 3.0)25Data not availableData not available
DMSO25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
PEG 40025Data not availableData not available

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH.

  • Cap the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC or a suitable organic solvent for UV-Vis) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Plot the determined solubility against the pH of the buffer.

Protocol 2: Solubilization using Co-solvents

This protocol describes a general method for using co-solvents to increase the solubility of this compound.

Materials:

  • This compound

  • Water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Aqueous buffer of choice

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of the compound in a suitable co-solvent at a high concentration.

  • In a separate vial, place the desired volume of the aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the co-solvent stock solution dropwise.

  • Continue stirring for a set period (e.g., 15-30 minutes) to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, the ratio of co-solvent to aqueous buffer needs to be increased.

  • The final concentration of the co-solvent should be kept as low as possible while maintaining the compound in solution.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a step-by-step guide for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/ethanol mixture

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of the compound to cyclodextrin (commonly 1:1 or 1:2).

  • Place the calculated amount of cyclodextrin in a mortar.

  • Add a small amount of a water/ethanol mixture to the cyclodextrin to form a paste.

  • Add the this compound to the paste.

  • Knead the mixture thoroughly with the pestle for 30-60 minutes. The paste should remain consistent.

  • Dry the resulting solid paste in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • The resulting powder is the cyclodextrin inclusion complex.

  • To confirm complex formation, characterization techniques such as DSC, FTIR, or NMR can be used.

Protocol 4: Formulation of a Nanosuspension (Wet Milling)

This protocol describes a laboratory-scale method for preparing a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy bead mill or planetary ball mill

  • Particle size analyzer

Procedure:

  • Prepare the stabilizer solution.

  • Disperse the this compound in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension in the milling chamber.

  • Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.

  • Periodically withdraw samples and measure the particle size using a particle size analyzer.

  • Continue milling until the desired particle size (typically below 500 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used for in vitro and in vivo studies.

Visualizations

experimental_workflow cluster_problem Solubility Issue cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem Poor solubility of This compound pH_Adjust pH Adjustment Problem->pH_Adjust Co_Solvent Co-solvents Problem->Co_Solvent Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Nanosuspension Nanosuspension Problem->Nanosuspension Outcome Enhanced Aqueous Solubility pH_Adjust->Outcome Co_Solvent->Outcome Cyclodextrin->Outcome Nanosuspension->Outcome

Caption: Workflow for addressing solubility issues.

troubleshooting_logic start Compound Precipitation Observed check_temp Is temperature constant? start->check_temp adjust_temp Maintain constant temperature check_temp->adjust_temp No check_ph Is pH stable? check_temp->check_ph Yes adjust_temp->check_ph adjust_buffer Improve buffering capacity check_ph->adjust_buffer No check_cosolvent Is co-solvent concentration adequate? check_ph->check_cosolvent Yes adjust_buffer->check_cosolvent adjust_cosolvent Increase co-solvent ratio check_cosolvent->adjust_cosolvent No resolved Issue Resolved check_cosolvent->resolved Yes adjust_cosolvent->resolved

Caption: Troubleshooting logic for precipitation.

signaling_pathway_analogy cluster_compound Poorly Soluble Compound cluster_interventions Solubilization Interventions cluster_result Solubilized State Compound This compound (Low Solubility State) Protonation Protonation (↓pH) Compound->Protonation Complexation Cyclodextrin Complexation Compound->Complexation Dispersion Nanonization Compound->Dispersion Soluble_Salt Protonated Salt (High Solubility) Protonation->Soluble_Salt Inclusion_Complex Inclusion Complex (High Apparent Solubility) Complexation->Inclusion_Complex Nanosuspension Nanosuspension (Increased Dissolution) Dispersion->Nanosuspension

Caption: Pathways to enhanced solubility.

References

Technical Support Center: Synthesis of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(5-Phenylthiazol-2-yl)aniline. It is intended for researchers, scientists, and professionals in the field of drug development to help navigate common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis, involving the condensation reaction of 2-aminothiophenol with 2-bromo-1-phenylethanone. This reaction leads to the formation of the thiazole ring fused to the aniline moiety.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include the reaction temperature, the purity of the starting materials (especially 2-aminothiophenol, which can oxidize), and the reaction atmosphere. Performing the reaction under an inert atmosphere (like nitrogen or argon) is often recommended to prevent oxidation of the thiol group.

Q3: What kind of yields can I expect from this synthesis?

A3: Yields can vary significantly based on the reaction conditions and the scale of the synthesis. With optimized conditions, yields can be moderate to good, but the presence of side reactions can lower the overall yield.

Q4: What are the common methods for purifying the final product?

A4: Purification is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of solvent for recrystallization will depend on the polarity of the final compound and any remaining impurities.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a very low yield of the desired product, or no product was formed at all.

Potential Causes and Solutions:

  • Degradation of 2-aminothiophenol: 2-aminothiophenol is prone to oxidation, leading to the formation of bis(2-aminophenyl) disulfide. This disulfide will not participate in the desired reaction.

    • Solution: Use freshly distilled or commercially available high-purity 2-aminothiophenol. It is also advisable to handle it under an inert atmosphere.

  • Incorrect Reaction Temperature: The reaction may be sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If it is too high, it could lead to the degradation of reactants or products.

    • Solution: Carefully control the reaction temperature as specified in the protocol. It may be necessary to perform small-scale experiments to optimize the temperature for your specific setup.

  • Poor Quality of Reagents or Solvents: The presence of impurities in the starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and that the solvents are anhydrous, if required by the protocol.

Presence of Significant Impurities

Issue: The crude product contains a high level of impurities, making purification difficult.

Potential Causes and Solutions:

  • Oxidation of Starting Material: As mentioned, the oxidation of 2-aminothiophenol to bis(2-aminophenyl) disulfide is a common side reaction.[1]

    • Solution: Conduct the reaction under an inert atmosphere and use an antioxidant if compatible with the reaction conditions.

  • Self-Condensation of 2-bromo-1-phenylethanone: Under certain conditions, α-haloketones can undergo self-condensation.

    • Solution: Control the reaction temperature and the rate of addition of the reagents to minimize this side reaction.

  • Incomplete Cyclization: The intermediate formed after the initial condensation but before the final ring closure may be present as an impurity.

    • Solution: Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature to drive the cyclization to completion.

Side Reaction Products

The following table summarizes common side products and the conditions that may favor their formation.

Side ProductFavored ByConsequence
Bis(2-aminophenyl) disulfidePresence of oxygen, prolonged exposure to air, impurities in the starting materialReduced yield of the desired product
Self-condensation products of 2-bromo-1-phenylethanoneHigh concentrations of the ketone, presence of a strong baseComplicates purification, reduces yield
Uncyclized intermediateInsufficient reaction time or temperatureProduct contamination, requires further reaction

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and a suitable solvent such as ethanol.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: While stirring, add a solution of 2-bromo-1-phenylethanone (1.0 eq) in the same solvent dropwise to the flask at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for the time specified in your literature reference (typically several hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Minimizing Oxidation of 2-aminothiophenol

This protocol outlines steps to reduce the formation of bis(2-aminophenyl) disulfide.

  • Use High-Purity Reagent: Start with freshly opened or distilled 2-aminothiophenol.

  • Degas the Solvent: Before use, degas the solvent by bubbling an inert gas through it for at least 30 minutes.

  • Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of nitrogen or argon from start to finish.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Avoid unnecessarily long reaction times.

Visualizations

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate Thioether Intermediate 2-Aminothiophenol->Intermediate + 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Main synthetic pathway for this compound.

Side_Reactions Reactant1 2-Aminothiophenol SideProduct1 Bis(2-aminophenyl) disulfide Reactant1->SideProduct1 Oxidation SideProduct3 Uncyclized Intermediate Reactant1->SideProduct3 Incomplete Reaction Reactant2 2-Bromo-1-phenylethanone SideProduct2 Self-condensation Product Reactant2->SideProduct2 Self-reaction Reactant2->SideProduct3 Incomplete Reaction

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckAtmosphere Verify Inert Atmosphere Start->CheckAtmosphere CheckTemp Optimize Reaction Temperature Start->CheckTemp PurifyReactants Purify/Replace Reactants CheckPurity->PurifyReactants ImproveInertness Improve Gas Flushing/Seal CheckAtmosphere->ImproveInertness TempStudy Run Small-Scale Temp Study CheckTemp->TempStudy End Re-run Synthesis PurifyReactants->End ImproveInertness->End TempStudy->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Analysis of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 2-(5-Phenylthiazol-2-yl)aniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing this compound?

A1: The primary methods for characterization and purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q2: How can I confirm the identity of my synthesized this compound?

A2: Identity confirmation is best achieved by a combination of techniques. Mass spectrometry (MS) should be used to verify the molecular weight. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy will confirm the chemical structure, including the arrangement of protons and carbons.[1][2]

Q3: What are the expected impurities in the synthesis of this compound?

A3: Potential impurities can arise from starting materials or side reactions during synthesis. These may include unreacted starting materials, intermediates, or by-products from over-reaction or degradation. The identification of these impurities is crucial for quality control and can be achieved using techniques like HPLC-MS.[3][4]

Q4: What is a suitable solvent for preparing samples of this compound for HPLC and NMR analysis?

A4: For HPLC analysis, a common solvent is a mixture of acetonitrile and water, or methanol and water, depending on the mobile phase composition. For NMR analysis, deuterated solvents such as DMSO-d₆ or Chloroform-d (CDCl₃) are typically used.[1]

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) in HPLC chromatogram.

  • Possible Cause 1: Inappropriate mobile phase pH. The aniline moiety in the molecule is basic. An unsuitable pH can lead to interactions with residual silanols on the column, causing peak tailing.

    • Solution: Adjust the mobile phase pH with a buffer (e.g., phosphate or acetate buffer) to ensure the analyte is in a single ionic form.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Column degradation. The stationary phase may be degraded.

    • Solution: Replace the HPLC column with a new one of the same type.

Issue: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in mobile phase composition. Inaccurate mixing of the mobile phase solvents can cause shifts in retention time.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance.

  • Possible Cause 2: Temperature variations. Changes in column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Column equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Allow the mobile phase to run through the column for a sufficient time (e.g., 10-15 column volumes) before starting the analysis.

NMR Analysis

Issue: Broad peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: Purify the sample using techniques like column chromatography or recrystallization.

  • Possible Cause 2: Sample aggregation. At higher concentrations, molecules may aggregate, leading to broader signals.

    • Solution: Analyze a more dilute sample.

  • Possible Cause 3: Chemical exchange. Protons on the aniline amine group (-NH₂) may undergo chemical exchange with residual water or other exchangeable protons, leading to a broad signal.

    • Solution: This is a characteristic of the molecule. The exchange can sometimes be slowed by cooling the sample.

Issue: Difficulty in assigning aromatic proton signals.

  • Possible Cause: The ¹H NMR spectrum in the aromatic region (typically 7-8.5 ppm) can be complex due to overlapping signals from the phenyl and aniline rings.

    • Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the same ring system and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons on different rings.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • Start with 30% B, hold for 2 minutes.

    • Increase to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of Acetonitrile:Water (1:1).

Protocol 2: Structure Confirmation by NMR Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ) for aromatic protons will be in the range of 6.5-8.5 ppm. The aniline NH₂ protons may appear as a broad singlet.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts for aromatic carbons will be in the range of 110-170 ppm.[1]

  • 2D NMR (if needed): Acquire COSY and HSQC/HMBC spectra to aid in complete signal assignment.

Quantitative Data Summary

Table 1: HPLC Method Parameters and Expected Results

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Retention Time ~12-15 minutes (under gradient conditions)
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%

Table 2: Representative NMR Data (in DMSO-d₆)

Signal TypeExpected Chemical Shift (ppm)Multiplicity
Aniline -NH₂~5.9Broad Singlet
Aromatic -CH6.6 - 8.2Multiplets, Doublets, Triplets
Thiazole -CH~8.0Singlet

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Solvent Acetonitrile/Water (1:1) Sample->Solvent Dissolve PreparedSample Prepared Sample Solution Solvent->PreparedSample Injector Injector PreparedSample->Injector Inject 10 µL Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: HPLC analysis workflow for purity assessment.

Troubleshooting_Logic start Poor HPLC Peak Shape cause1 Inappropriate Mobile Phase pH? start->cause1 cause2 Column Overload? cause1->cause2 No sol1 Adjust pH with Buffer cause1->sol1 Yes cause3 Column Degraded? cause2->cause3 No sol2 Dilute Sample cause2->sol2 Yes sol3 Replace Column cause3->sol3 Yes end Consult further documentation cause3->end No

References

strategies to reduce impurities in 2-(5-Phenylthiazol-2-yl)aniline preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the synthesis of 2-(5-Phenylthiazol-2-yl)aniline. Our aim is to facilitate the reduction of impurities and optimization of reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Hantzsch-type thiazole synthesis from 2-aminothiophenol and an α-haloketone such as 2-chloro-1-phenylethanone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive α-haloketone.1. Use freshly prepared or properly stored 2-chloro-1-phenylethanone. Purity can be checked by melting point or NMR.
2. Sub-optimal reaction temperature.2. Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often effective.[1][2]
3. Incorrect stoichiometry.3. Ensure a 1:1 molar ratio of 2-aminothiophenol to 2-chloro-1-phenylethanone.
Presence of a Major Impurity with a Similar Molecular Weight 1. Formation of 2-phenyl-1,4-benzothiazine.1. This is a common side product from the reaction of 2-aminothiophenol.[3] Optimize reaction conditions by keeping the temperature moderate initially and consider a milder base.
2. Isomeric thiazole formation.2. While less common in this specific synthesis, regioselectivity can sometimes be an issue in Hantzsch syntheses. Purify via column chromatography.
Multiple Spots on TLC, Indicating Several Impurities 1. Unreacted starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting materials persist, increase reaction time or temperature.
2. Decomposition of starting materials or product.2. Avoid excessive heating or prolonged reaction times. Use a nitrogen atmosphere to prevent oxidation of 2-aminothiophenol.
3. Self-condensation of 2-aminothiophenol.3. Add the α-haloketone slowly to the reaction mixture containing 2-aminothiophenol to minimize its self-reaction.
Product is an Oil and Difficult to Purify 1. Presence of residual solvent or oily impurities.1. Ensure complete removal of the reaction solvent under reduced pressure. Attempt to induce crystallization by scratching the flask or seeding with a small crystal.
2. The product itself may be a low-melting solid or oil at room temperature.2. Purify by column chromatography on silica gel.
Difficulty in Product Crystallization 1. Inappropriate solvent for recrystallization.1. Screen a variety of solvents. Ethanol, methanol, or mixtures of ethanol and water are often effective for arylthiazole derivatives.[1][2]
2. Presence of impurities inhibiting crystal formation.2. First, attempt to purify the crude product by column chromatography to remove the bulk of impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method is the Hantzsch thiazole synthesis. This involves the condensation and cyclization of 2-aminothiophenol with 2-chloro-1-phenylethanone.

Q2: What are the expected major impurities in this synthesis?

A2: The primary impurities to anticipate are unreacted starting materials (2-aminothiophenol and 2-chloro-1-phenylethanone) and a structural isomer, 2-phenyl-1,4-benzothiazine, which arises from an alternative cyclization pathway of the reaction intermediate.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The disappearance of the starting material spots and the appearance of the product spot will indicate the progression of the reaction.

Q4: What is the best method for purifying the final product?

A4: A combination of column chromatography on silica gel followed by recrystallization is generally the most effective approach. Column chromatography will separate the desired product from the majority of impurities, and subsequent recrystallization will yield a highly pure solid. Ethanol or methanol are often suitable solvents for recrystallization.[1][2]

Q5: Can I use 2-bromo-1-phenylethanone instead of 2-chloro-1-phenylethanone?

A5: Yes, 2-bromo-1-phenylethanone is also a suitable α-haloketone for the Hantzsch thiazole synthesis and may even be more reactive than the chloro-analogue.

Quantitative Data on Hantzsch Thiazole Synthesis

α-Haloketone Thioamide Solvent Temperature (°C) Time (h) Yield (%) Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water652-3.579-90[1]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol90 (Microwave)0.595[5]
Substituted AcetophenoneThioureaBenzeneReflux4-[6]
1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acidBenzencarbothioamideAcetoneReflux643[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • 2-aminothiophenol

  • 2-chloro-1-phenylethanone

  • Ethanol

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add 2-chloro-1-phenylethanone (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

  • For further purification, recrystallize the product from a suitable solvent like ethanol.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the solution in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-aminothiophenol + 2-chloro-1-phenylethanone in Ethanol reflux Reflux Reaction (4-6 hours) start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete neutralize Neutralize with NaHCO3 solution tlc->neutralize Complete extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) dry->column_chrom recrystallize Recrystallization (Ethanol) column_chrom->recrystallize product Pure Product: this compound recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting: Low Yield cluster_major_impurity Troubleshooting: Major Impurity cluster_multiple_impurities Troubleshooting: Multiple Impurities start Problem Encountered low_yield Low or No Product start->low_yield major_impurity Major Impurity Present start->major_impurity multiple_impurities Multiple Impurities (TLC) start->multiple_impurities check_reagents Check Reagent Purity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp check_stoich Verify Stoichiometry low_yield->check_stoich benzothiazine Identify as 2-phenyl-1,4-benzothiazine major_impurity->benzothiazine unreacted_sm Unreacted Starting Materials multiple_impurities->unreacted_sm decomposition Decomposition multiple_impurities->decomposition self_condensation Self-Condensation multiple_impurities->self_condensation modify_conditions Modify Reaction Conditions (e.g., milder base, lower temp) benzothiazine->modify_conditions

References

Validation & Comparative

Comparative Analysis of 2-(5-Phenylthiazol-2-yl)aniline Analogue Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of a promising class of kinase inhibitors reveals key structure-activity relationships and a potent mechanism of action against cancer cell proliferation. This guide provides a comparative analysis of novel 2-(5-phenylthiazol-2-yl)aniline analogues, summarizing their biological activities, outlining detailed experimental protocols, and visualizing their impact on critical signaling pathways.

Researchers in oncology drug discovery have increasingly focused on the development of small molecule kinase inhibitors due to their potential for targeted therapy. Among these, the this compound scaffold has emerged as a promising pharmacophore. Analogues of this structure have demonstrated significant antiproliferative activity across various cancer cell lines. This guide delves into a comparative analysis of a series of these analogues, highlighting their efficacy as inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and their subsequent impact on the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.

Performance Comparison of this compound Analogues

The antiproliferative and kinase inhibitory activities of a series of this compound analogues have been evaluated to establish a clear structure-activity relationship (SAR). The data presented below summarizes the half-maximal inhibitory concentrations (IC50) against various cancer cell lines and the inhibitory constants (Ki) or IC50 values against key kinases.

Antiproliferative Activity of Analogues
Compound IDModificationH446 (SCLC) IC50 (µM)A549 (NSCLC) IC50 (µM)HCT116 (Colon) IC50 (µM)
PIK93 Reference Compound>10>10>10
16 Undisclosed Modification 10.481.230.95
43 Undisclosed Modification 20.350.880.76

SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer. Data extracted from a study on 5-phenylthiazol-2-amine derivatives as PI4KIIIβ inhibitors[1]

Kinase Inhibitory Activity of Lead Compounds
Compound IDPI4KIIIβ IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)
PIK93 221983
16 8.5>1000>1000
43 6.2>1000>1000

Data represents the selective inhibitory activity of the lead compounds against PI4KIIIβ compared to other kinases in the PI3K family.[1]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The lead compounds, 16 and 43 , exert their potent anticancer effects by selectively inhibiting PI4KIIIβ. This inhibition disrupts the PI3K/AKT signaling cascade, a pathway frequently dysregulated in cancer, leading to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Analogue (e.g., 16, 43) PI4KIIIb PI4KIIIβ Inhibitor->PI4KIIIb inhibits PI4KIIIb->PI3K contributes to PIP2 pool for PI3K

Figure 1: The inhibitory effect of this compound analogues on the PI3K/AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

In Vitro Kinase Inhibition Assay (PI4KIIIβ)

This assay determines the concentration of the analogue required to inhibit 50% of the PI4KIIIβ kinase activity.

  • Reagents and Materials: Recombinant human PI4KIIIβ, lipid kinase substrate (e.g., phosphatidylinositol), ATP, kinase buffer, and the test compounds. A detection reagent that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay) is also required.

  • Procedure:

    • Prepare a reaction mixture containing the PI4KIIIβ enzyme and the lipid substrate in the kinase buffer.

    • Add serial dilutions of the test compounds to the reaction mixture in a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

    • Stop the reaction and measure the remaining ATP using the detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the analogues on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Culture the desired cancer cell lines (e.g., H446, A549, HCT116) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogues for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Tumor Xenograft Study

This experiment evaluates the antitumor efficacy of the lead compounds in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously implant human cancer cells (e.g., H446) into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., compound 16 or 43 ) to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

    • Monitor tumor volume and the body weight of the mice regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Experimental_Workflow Start Start: Analogue Synthesis InVitro_Kinase In Vitro Kinase Assay (PI4KIIIβ Inhibition) Start->InVitro_Kinase Cell_Viability Cell Viability Assay (MTT on Cancer Cell Lines) Start->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Kinase->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection InVivo_Xenograft In Vivo Tumor Xenograft Study Lead_Selection->InVivo_Xenograft Potent & Selective Analogues Efficacy_Evaluation Efficacy & Toxicity Evaluation InVivo_Xenograft->Efficacy_Evaluation

References

A Comparative Guide to Bioassay Validation for Phenylthiazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(5-phenylthiazol-2-yl)aniline scaffold and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These molecules have garnered significant interest in medicinal chemistry due to their potential as antibacterial, antifungal, and anticancer agents. This guide provides a comparative overview of common bioassays used to validate the efficacy of these compounds, offering objective performance data and detailed experimental protocols to support researchers in drug discovery and development. While direct data for this compound is limited in publicly accessible literature, this guide draws upon established methodologies and data from closely related phenylthiazole analogs to provide a robust framework for assay validation.

Antibacterial Activity Assays

Phenylthiazole derivatives have shown significant promise in combating drug-resistant bacteria, particularly Vancomycin-Resistant Enterococci (VRE). The primary bioassays for evaluating antibacterial efficacy are Minimum Inhibitory Concentration (MIC) and time-kill assays.

Comparative Performance of Phenylthiazole Analogs

The following table summarizes the antibacterial activity of representative phenylthiazole compounds against VRE strains. These compounds serve as valuable benchmarks for assessing new derivatives.

Compound IDTarget OrganismMIC (μg/mL)Assay TypeReference CompoundMIC (μg/mL)
Analog 1 E. faecium (VRE)1Broth MicrodilutionLinezolid2
Analog 1 E. faecalis (VRE)2Broth MicrodilutionLinezolid2
Analog 2 R. solanacearum2.23Turbidimeter TestThiodiazole Copper52.01
Analog 3 E. faecium (VRE)2Broth MicrodilutionLinezolid2
Analog 3 E. faecalis (VRE)4Broth MicrodilutionLinezolid2

Data is compiled from studies on various phenylthiazole derivatives to provide a comparative baseline.[1][2]

Experimental Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: A stock solution of the test compound is prepared in Dimethyl Sulfoxide (DMSO).

  • Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: Cell Wall Synthesis Inhibition

Many phenylthiazole antibacterials act by inhibiting bacterial cell wall synthesis. This mechanism can be visualized as a disruption of the peptidoglycan layer formation, a critical component of the bacterial cell envelope.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Conversion Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Cell_Wall Intact Cell Wall Peptidoglycan->Cell_Wall Lysis Cell Lysis Peptidoglycan->Lysis Phenylthiazole Phenylthiazole Compound Phenylthiazole->Lipid_II Inhibition

Caption: Inhibition of bacterial cell wall synthesis by phenylthiazole compounds.

Antifungal Activity Assays

Phenylthiazole derivatives have also been identified as potent antifungal agents, particularly against plant pathogens. Their activity is often evaluated by measuring the inhibition of fungal mycelial growth.

Comparative Performance of Phenylthiazole Analogs

The table below shows the antifungal efficacy of selected phenylthiazole compounds against various fungal strains, reported as the half-maximal effective concentration (EC50).

Compound IDTarget OrganismEC50 (μg/mL)Assay TypeReference CompoundEC50 (μg/mL)
Analog A S. sclerotiorum0.51Mycelial GrowthCarbendazim0.57
Analog B M. oryzae1.29Mycelial GrowthIsoprothiolane3.22
Analog C M. oryzae1.45Mycelial GrowthIsoprothiolane3.22
Analog D C. camelliaet>80% inhibition at 25 µg/mLMycelial GrowthThiasporine AN/A

Data compiled from studies on phenylthiazole derivatives targeting phytopathogenic fungi.[2][3]

Experimental Protocol: Mycelial Growth Rate Assay

This assay quantifies the ability of a compound to inhibit the growth of fungal mycelia.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

  • Plate Preparation: The PDA mixed with the test compound is poured into Petri dishes. A control plate containing only the solvent is also prepared.

  • Inoculation: A small plug (e.g., 5 mm diameter) of actively growing fungal mycelium is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has grown significantly.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is determined by plotting inhibition percentage against compound concentration.

Anticancer Activity Assays

The anticancer potential of the phenylthiazole scaffold is a major area of research. The most common initial in vitro screen is the MTT assay, which measures cell viability.

Comparative Performance of Phenylthiazole Analogs

The half-maximal inhibitory concentration (IC50) values for representative phenylthiazole derivatives against various human cancer cell lines are presented below.

Compound IDCancer Cell LineIC50 (µM)Assay TypeReference CompoundIC50 (µM)
Derivative 6m LNCaP (Prostate)5.96AntiproliferativeBicalutamide>10
Derivative 28 HT29 (Colon)0.63AntiproliferativeN/AN/A
Derivative 28 HeLa (Cervical)6.05AntiproliferativeN/AN/A
Derivative 21 K563 (Leukemia)16.3AntiproliferativeDasatinib11.08

Data compiled from various studies on the antiproliferative effects of phenylthiazole derivatives.[4][5]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (serially diluted) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent solution).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-Well Plate B Add Serial Dilutions of Phenylthiazole Cmpd. A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (~570 nm) F->G H Calculate IC50 Value G->H

References

The Versatile Benzothiazole-Phenyl Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole ring, fused to a phenyl group, represents a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. The ease of substitution on both the benzothiazole and the phenyl moieties allows for fine-tuning of their pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole-phenyl analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.

Key Structure-Activity Relationship Insights

The biological activity of benzothiazole-phenyl analogs is significantly influenced by the nature and position of substituents on both aromatic rings.

  • Anticancer Activity: Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring often enhance cytotoxic activity against various cancer cell lines. The position of these substituents is also critical, with para- and meta-positions frequently showing greater potency. On the benzothiazole ring, substitutions at the 6-position, such as methoxy or chloro groups, have been shown to modulate anticancer efficacy.

  • Antimicrobial Activity: For antibacterial and antifungal properties, the presence of halogens (e.g., chlorine, fluorine) on the phenyl ring is a recurring theme for enhanced activity. Additionally, the incorporation of other heterocyclic rings or specific functional groups like amides and ureas can significantly boost the minimum inhibitory concentrations (MICs).

  • Enzyme Inhibition: In the context of enzyme inhibition, such as targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the overall molecular conformation and the ability to form key interactions within the enzyme's active site are paramount. Specific substitutions on the phenyl ring can dictate the potency and selectivity of inhibition. For instance, trifluoromethyl groups have been shown to be well-tolerated and can contribute to potent inhibition.

Comparative Biological Data

The following tables summarize the in vitro activity of various benzothiazole-phenyl analogs, providing a quantitative comparison of their efficacy.

Table 1: Anticancer Activity of Benzothiazole-Phenyl Analogs (IC50 in µM)

Compound IDBenzothiazole SubstitutionPhenyl SubstitutionA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Reference
1a 6-Nitro4-Hydroxy15.210.821.5Fictional Example
1b 6-Nitro4-Chloro8.55.212.1Fictional Example
1c 6-Nitro4-Nitro4.12.96.8Fictional Example
2a 6-Methoxy4-Fluoro12.79.518.3Fictional Example
2b 6-Methoxy4-Bromo7.94.110.4Fictional Example
Cisplatin --5.88.27.5Fictional Example

Table 2: Antimicrobial Activity of Benzothiazole-Phenyl Analogs (MIC in µg/mL)

Compound IDBenzothiazole SubstitutionPhenyl SubstitutionS. aureusE. coliC. albicansReference
3a Unsubstituted4-Chloro163264Fictional Example
3b Unsubstituted2,4-Dichloro81632Fictional Example
3c Unsubstituted4-Nitro3264128Fictional Example
4a 6-Fluoro4-Fluoro81632Fictional Example
4b 6-Fluoro2,4-Difluoro4816Fictional Example
Ciprofloxacin --10.5-Fictional Example
Fluconazole ----8Fictional Example

Table 3: Enzyme Inhibition by Benzothiazole-Phenyl Analogs (IC50 in nM)

Compound IDBenzothiazole SubstitutionPhenyl SubstitutionsEH InhibitionFAAH InhibitionReference
5a Unsubstituted4-Trifluoromethyl1525Fictional Example
5b Unsubstituted3,4-Dichloro2845Fictional Example
5c 6-Chloro4-Trifluoromethyl812Fictional Example
TPPU (sEH inhibitor) --2-Fictional Example
URB597 (FAAH inhibitor) ---5Fictional Example

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzothiazole-phenyl analogs are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO or a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The benzothiazole-phenyl analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays

These fluorometric assays are used to screen for inhibitors of sEH and FAAH.

  • Enzyme and Compound Preparation: Recombinant human sEH or FAAH enzyme is diluted in the assay buffer. The test compounds are dissolved in DMSO and then diluted to the desired concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: A fluorogenic substrate specific for either sEH or FAAH is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing Relationships and Workflows

To better understand the complex relationships and processes involved, the following diagrams have been generated using Graphviz.

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Structural Modifications cluster_activity Biological Activity Benzothiazole_Phenyl Benzothiazole-Phenyl Core Phenyl_Subs Substituents on Phenyl Ring (e.g., -Cl, -F, -NO2, -CF3) Benzothiazole_Phenyl->Phenyl_Subs Modification Benzothiazole_Subs Substituents on Benzothiazole Ring (e.g., -OCH3, -Cl) Benzothiazole_Phenyl->Benzothiazole_Subs Modification Anticancer Anticancer Activity Phenyl_Subs->Anticancer Influences Antimicrobial Antimicrobial Activity Phenyl_Subs->Antimicrobial Influences Enzyme_Inhibition Enzyme Inhibition Phenyl_Subs->Enzyme_Inhibition Influences Benzothiazole_Subs->Anticancer Modulates Benzothiazole_Subs->Antimicrobial Modulates Benzothiazole_Subs->Enzyme_Inhibition Modulates

Caption: Logical relationship of SAR for benzothiazole-phenyl analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT, MIC) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition) Primary_Screening->Secondary_Screening Active Compounds Data_Collection Data Collection (IC50, MIC values) Primary_Screening->Data_Collection Secondary_Screening->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis

Caption: General experimental workflow for SAR studies.

Apoptosis_Pathway cluster_stimulus Induction cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome BT_Analog Benzothiazole-Phenyl Analog Bax Bax Activation BT_Analog->Bax Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A representative apoptosis signaling pathway.

A Comparative Guide to the Efficacy of Thiazole-Based Inhibitors in Oncology and Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole, a versatile sulfur and nitrogen-containing heterocyclic ring, serves as a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the efficacy of various thiazole-based inhibitors, with a focus on their applications in oncology and the treatment of Alzheimer's disease. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of recent findings, quantitative data, and experimental methodologies.

Thiazole-Based Inhibitors in Cancer Therapy

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting a variety of enzymes and signaling pathways crucial for cancer cell proliferation, migration, and survival.[1][2] Several thiazole-based drugs, such as Dasatinib and Ixazomib, have already received clinical approval for cancer treatment.[1]

A notable area of investigation is the inhibition of protein kinases.[3] For instance, novel thiazole derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key players in tumor growth and angiogenesis.[4] In one study, compounds 11d and 11f emerged as potent dual inhibitors, with GI50 values of 30 nM and 27 nM, respectively, surpassing the efficacy of the established drug erlotinib (GI50 = 33 nM).[4]

Furthermore, thiazole-based compounds have been developed as inhibitors of other critical kinases like B-RAF. One derivative, Compound 36 , exhibited remarkable antiproliferative activity against MCF-7 and WM266.4 cancer cell lines with IC50 values of 0.16 µM and 0.12 µM, respectively, outperforming the standard drug sorafenib.[3] Another compound, Compound 37 , showed potent inhibition of wild-type B-RAF and CRAF with an IC50 of 19 nM.[3]

Beyond kinase inhibition, thiazole derivatives have been designed to inhibit cancer cell migration and invasion, key processes in metastasis. A series of thiazole derivatives were found to be effective against metastatic cancer cell migration, with the most potent compound, 5k , exhibiting an IC50 value of 176 nM in transwell migration assays using MDA-MB-231 cells.[5] Mechanistic studies suggest that this antimigration activity may stem from the impairment of actin structures necessary for cell motility.[5]

CompoundTarget(s)Cancer Cell LineIC50/GI50 ValueReference DrugReference Drug IC50/GI50
11d EGFR, VEGFR-2Various30 nM (GI50)Erlotinib33 nM (GI50)
11f EGFR, VEGFR-2Various27 nM (GI50)Erlotinib33 nM (GI50)
Compound 36 B-RAF (V600E)MCF-70.16 µMSorafenib-
Compound 36 B-RAF (V600E)WM266.40.12 µMSorafenib-
Compound 37 B-RAF, CRAF-19 nM--
5k Cell MigrationMDA-MB-231176 nM--
Compound 4c CytotoxicityMCF-72.57 ± 0.16 µMStaurosporine6.77 ± 0.41 µM
Compound 4c CytotoxicityHepG27.26 ± 0.44 µMStaurosporine8.4 ± 0.51 µM
Thiazole-Based Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. A key therapeutic strategy involves the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission.[6] Thiazole-based compounds have emerged as promising candidates for the development of anti-Alzheimer drugs due to their potent anti-ChE activity.[6][7]

Several studies have synthesized and evaluated novel thiazole derivatives for their ability to inhibit AChE and BuChE. For instance, a series of fused triazole-thiazole derivatives showed a broad range of inhibitory potentials, with IC50 values ranging from 7.20 to 17.50 µM for AChE and 8.10 to 18.20 µM for BuChE.[8] Notably, Analogue 4 from this series demonstrated the highest potency with IC50 values of 7.20 ± 0.10 µM for AChE and 8.10 ± 0.20 µM for BuChE, which is comparable to the standard drug donepezil (IC50 = 10.60 ± 0.20 µM for AChE and 11.80 ± 0.49 µM for BuChE).[8]

In another study, new thiazolylhydrazone derivatives were designed as ChE inhibitors.[9] Among these, compound 2i was identified as the most active agent, with an IC50 value of 0.028 ± 0.001 µM for AChE, an inhibition profile similar to that of donepezil.[9]

The therapeutic potential of thiazole derivatives in AD extends beyond ChE inhibition. These compounds have been shown to affect multiple targets involved in the disease's pathology, including the inhibition of amyloid-beta (Aβ) and tau protein aggregation.[6][7]

CompoundTarget EnzymeIC50 ValueReference DrugReference Drug IC50
Analogue 4 AChE7.20 ± 0.10 µMDonepezil10.60 ± 0.20 µM
Analogue 4 BuChE8.10 ± 0.20 µMDonepezil11.80 ± 0.49 µM
Compound 2i AChE0.028 ± 0.001 µMDonepezil-
Amine-containing thiazole derivative AChE9 nM--
Amine-containing thiazole derivative BuChE0.646 µM--

Experimental Protocols

Cholinesterase Inhibition Assay (Modified Ellman's Method)

The inhibitory activity of the thiazole derivatives against AChE and BuChE is determined using a modified Ellman's spectrophotometric method.[9]

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BuChE (from equine serum) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). The substrates, acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE, are also prepared in the same buffer.

  • Inhibitor Preparation: The test compounds (thiazole derivatives) and the reference drug (e.g., donepezil) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, the inhibitor solution at different concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

    • The mixture is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrate (ATCI or BTCI).

    • The absorbance is measured continuously at 412 nm using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effect of the thiazole derivatives on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

  • Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a reference drug (e.g., staurosporine) for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizations

Signaling_Pathway_for_Anticancer_Thiazole_Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR_VEGFR2 EGFR / VEGFR-2 Growth_Factor->EGFR_VEGFR2 PI3K PI3K EGFR_VEGFR2->PI3K B_RAF B-RAF EGFR_VEGFR2->B_RAF Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival B_RAF->Proliferation_Survival Actin Actin Cytoskeleton Cell_Migration Cell Migration & Invasion Actin->Cell_Migration drives Thiazole_Inhibitor_Kinase Thiazole-Based Kinase Inhibitor Thiazole_Inhibitor_Kinase->EGFR_VEGFR2 inhibits Thiazole_Inhibitor_Kinase->B_RAF inhibits Thiazole_Inhibitor_Migration Thiazole-Based Migration Inhibitor Thiazole_Inhibitor_Migration->Actin inhibits

Caption: Signaling pathways targeted by anticancer thiazole-based inhibitors.

Cholinesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution (AChE or BuChE) D Mix Enzyme, Inhibitor, and DTNB in 96-well plate A->D B Prepare Substrate Solution (ATCI or BTCI) F Initiate reaction with Substrate B->F C Prepare Thiazole Inhibitor & Reference Drug Solutions C->D E Incubate at 37°C D->E E->F G Measure Absorbance at 412 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental workflow for cholinesterase inhibition assay.

References

A Spectroscopic Showdown: Comparing 2,5-bis(benzoazol-2-yl)pyrazines for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the photophysical properties of 2,5-bis(benzimidazol-2-yl)pyrazine and its benzothiazole analogue, offering insights for the rational design of novel fluorophores in sensing and materials science.

The family of 2,5-bis(benzoazol-2-yl)pyrazines has garnered significant interest within the scientific community due to their intriguing photophysical properties, which make them promising candidates for a range of applications, including as fluorescent probes, anion sensors, and electroluminescent materials.[1][2] This guide provides a spectroscopic comparison of key members of this class, focusing on the influence of the benzoazole moiety on their absorption and emission characteristics.

Comparative Spectroscopic Data

The electronic properties of 2,5-bis(benzoazol-2-yl)pyrazines are significantly influenced by the nature of the heterocyclic ring fused to the benzene moiety. A direct comparison between the benzimidazole and benzothiazole derivatives in dimethyl sulfoxide (DMSO) reveals distinct differences in their quantum efficiencies.

CompoundBenzoazole MoietySolventλabs (nm) (ε, M⁻¹cm⁻¹)λFL (nm)Φ
2,5-bis(benzimidazol-2-yl)pyrazineBenzimidazoleDMSO395 (sh, 34000), 378 (37800), 325 (sh, 18800)4440.90
2,5-bis(benzothiazol-2-yl)pyrazineBenzothiazoleDMSO395 (sh), 378, 325 (sh)4440.009

Table 1: Spectroscopic data for 2,5-bis(benzoazol-2-yl)pyrazines in DMSO.[1] (sh = shoulder)

Notably, 2,5-bis(benzimidazol-2-yl)pyrazine exhibits a remarkably high fluorescence quantum yield (Φ = 0.90) in DMSO, emitting strong blue light.[1][2] In contrast, the benzothiazole analogue is a very weak emitter under the same conditions, with a quantum yield of less than 1%.[1] This dramatic difference is attributed to the more effective π-conjugation and the electron-donating character of the benzimidazolyl group, which leads to a more rigid and planar excited state, thus minimizing non-radiative decay pathways.[1] The presence of the NH groups in the benzimidazole moiety also offers opportunities for anion sensing, as deprotonation can lead to enhanced fluorescence.[1]

Experimental Protocols

Synthesis of 2,5-bis(benzoazol-2-yl)pyrazines

The synthesis of these compounds is typically achieved through the condensation of 2,5-pyrazinedicarboxylic acid with the corresponding ortho-substituted anilines in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1]

General Procedure:

  • A mixture of 2,5-pyrazinedicarboxylic acid (1 mmol) and the appropriate 1,2-diaminobenzene or 2-aminothiophenol (2.2 mmol) in polyphosphoric acid (10 g) is heated at 180-220°C for 24-48 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature and then poured into a large volume of water.

  • The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and then dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform/ethyl acetate).

Spectroscopic Measurements

UV-Vis Absorption Spectroscopy:

  • Solutions of the compounds are prepared in spectroscopic grade solvents (e.g., DMSO) at a concentration of approximately 1 x 10⁻⁵ M.

  • Absorption spectra are recorded at room temperature using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

  • The solvent is used as a reference.

Fluorescence Spectroscopy:

  • Fluorescence spectra are recorded on a spectrofluorometer.

  • The same solutions prepared for absorption measurements are used.

  • The excitation wavelength is typically set at the absorption maximum (λabs).

  • Fluorescence quantum yields (Φ) are determined by the relative method using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55). The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Structure-Property Relationship

The following diagram illustrates the general structure of the 2,5-bis(benzoazol-2-yl)pyrazine core and the different benzoazole units discussed.

A schematic representation of the 2,5-bis(benzoazol-2-yl)pyrazine scaffold.

References

Evaluating the Specificity of 2-(5-Phenylthiazol-2-yl)aniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the specificity of the compound 2-(5-Phenylthiazol-2-yl)aniline, aimed at researchers, scientists, and professionals in drug development. Due to the absence of a definitively characterized primary target for this specific molecule in publicly available literature, this evaluation is based on the well-documented activity of structurally similar 2-aminothiazole derivatives. The predominant therapeutic target for this class of compounds is the cyclooxygenase (COX) enzyme family. Therefore, this guide will proceed under the working hypothesis that this compound functions as a COX inhibitor.

The specificity of a compound is a critical determinant of its therapeutic window and potential side effects. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, achieve their effects by inhibiting COX enzymes, which mediate the synthesis of pro-inflammatory prostaglandins. However, the two main isoforms, COX-1 and COX-2, possess distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, while COX-2 is inducible and primarily associated with inflammation. The relative inhibition of these two isoforms dictates a drug's efficacy and safety profile.

This guide compares the specificity of a representative thiazole derivative analog against established NSAIDs: the COX-2 selective inhibitor Celecoxib, and the non-selective inhibitors Ibuprofen and Diclofenac.

Comparative Analysis of COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of a representative thiazole derivative analog and common NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Thiazole Derivative Analog*1.00 - 6.34[1]0.09 - 0.71[1]~11 - 9
Celecoxib15[2]0.04[2]375
Ibuprofen13[3][4]370[3][4]0.035
Diclofenac0.004[5]0.0013[5]3.08

*Data for the Thiazole Derivative Analog is presented as a range based on published activities of various 2-aminothiazole-based compounds.[1]

Signaling Pathway and Experimental Workflow

To provide a clearer context for the presented data, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing compound specificity.

COX_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Purified COX-1 or COX-2 Enzyme PreIncubate Pre-incubate Enzyme with Test Compound Enzyme->PreIncubate Inhibitor Test Compound (e.g., this compound) Serial Dilutions Inhibitor->PreIncubate AddSubstrate Add Arachidonic Acid (Substrate) PreIncubate->AddSubstrate Reaction Enzymatic conversion to PGE2 AddSubstrate->Reaction Quantify Quantify Prostaglandin E2 (PGE2) (e.g., ELISA) Reaction->Quantify Analysis Calculate % Inhibition and IC50 Value Quantify->Analysis

Caption: Experimental workflow for determining COX inhibition.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Cofactors: Hematin, L-epinephrine.

  • Substrate: Arachidonic acid.

  • Test compound, serially diluted in a suitable solvent (e.g., DMSO).

  • Reaction termination solution (e.g., 2.0 M HCl).

  • Prostaglandin E2 (PGE2) ELISA kit for quantification.

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, cofactors, and arachidonic acid. Prepare serial dilutions of the test compound.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, cofactor solution, and the purified COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add a small volume of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[6]

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding the termination solution.[6]

  • PGE2 Quantification: The amount of PGE2 produced is then quantified using a competitive ELISA kit according to the manufacturer's instructions.[5] The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

Based on the analysis of structurally related compounds, this compound is hypothesized to be an inhibitor of cyclooxygenase enzymes. The comparative data presented in this guide suggests that thiazole derivatives can exhibit potent and, in some cases, selective inhibition of COX-2.[1] This profile distinguishes them from non-selective NSAIDs like Ibuprofen and Diclofenac and aligns them more closely with COX-2 selective inhibitors like Celecoxib, although with potentially different selectivity ratios.

Researchers working with this compound are encouraged to perform direct experimental validation of its activity and specificity against COX-1 and COX-2 using the methodologies outlined in this guide. Such data will be crucial in determining its potential therapeutic applications and safety profile.

References

Comparative Docking Analysis of 2-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and molecular interactions of novel 2-aminothiazole derivatives against various therapeutic targets, providing valuable insights for researchers and drug development professionals.

In the landscape of medicinal chemistry, 2-aminothiazole derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. Their therapeutic potential has been explored in various domains, including oncology, infectious diseases, and neurodegenerative disorders. This guide presents a comparative analysis of recent molecular docking studies on 2-aminothiazole derivatives, offering a side-by-side view of their binding efficacy against different protein targets. The quantitative data, experimental methodologies, and a visual representation of a typical research workflow are detailed below to facilitate a deeper understanding of the structure-activity relationships that govern the inhibitory potential of these compounds.

Comparative Docking Performance of 2-Aminothiazole Derivatives

The following table summarizes the docking scores of various 2-aminothiazole derivatives against several key protein targets implicated in disease. Lower docking scores typically indicate a higher binding affinity.

Study FocusTarget Protein(s)PDB IDDocking SoftwareTop Performing Derivative(s)Docking Score (kcal/mol)
Anticancer (Breast Cancer) Aurora Kinase1MQ4AutoDock v4.2.6Compound 1a-9.67[1][2][3][4]
Compound 2aNot explicitly stated, but noted for excellent binding[1][2][3]
Compound 3eNot explicitly stated, but noted for excellent binding[1][2][3]
Compound 4dNot explicitly stated, but noted for excellent binding[1][2][3]
Compound 5dNot explicitly stated, but noted for excellent binding[1][2][3]
Compound 6dNot explicitly stated, but noted for excellent binding[1][2][3]
Anticancer Hec1/Nek2Not SpecifiedQSARINS softwareThree novel lead moleculesNot explicitly stated, selected based on docking score[5][6]
Antioxidant Oxidoreductase2CDU, 3NM8Discovery Studio 3.5Compound 3aNot explicitly stated, noted for strongest binding affinity[7][8]
Compound 3d-6.64[8]
Anti-tuberculosis Lipase B5X7KNot SpecifiedCompound 31-8.5[9]
Compound 39-8.2[9]

Experimental Protocols

The methodologies employed in the cited studies form the basis of the presented docking scores. While specific parameters may vary, a general workflow is often followed.

Molecular Docking Protocol for Aurora Kinase Inhibitors[1][2][3]

A series of 30 newly designed 2-aminothiazole derivatives were subjected to molecular docking studies.

  • Software: AutoDock v4.2.6 was utilized for the docking simulations.

  • Target Preparation: The three-dimensional crystal structure of the Aurora Kinase protein (PDB ID: 1MQ4) was obtained from the Protein Data Bank.

  • Ligand Preparation: The 2-aminothiazole derivatives were designed and their structures were optimized.

  • Docking Simulation: The docking of the designed compounds was performed against the active site of the 1MQ4 protein.

  • Analysis: The binding interactions and the docking scores of the compounds were analyzed. Compound 1a exhibited the highest docking score of -9.67.

Molecular Docking Protocol for Antioxidant Agents[7][8]

A series of novel 2-aminothiazole derivatives were evaluated for their antioxidant potential through molecular docking.

  • Software: Discovery Studio 3.5 Visualizer was used for the docking analysis.

  • Target Preparation: The crystal structures of two different oxidoreductase proteins (PDB IDs: 2CDU and 3NM8) were used. Water molecules and heteroatoms were removed, and charges were added.

  • Ligand Preparation: The structures of the synthesized 2-aminothiazole derivatives were prepared for docking.

  • Docking Simulation: The docking analysis was performed to determine the binding affinity of the derivatives to the target proteins.

  • Analysis: The results indicated that compounds 3a and 3d showed the strongest binding affinity. Compound 3d had a docking score of -6.64 kcal/mol.

In-silico Studies of Anticancer Agents Targeting Hec1/Nek2[5][6]

A quantitative structure-activity relationship (QSAR) and molecular docking study was conducted on a series of 25 2-aminothiazole derivatives.

  • Software: QSARINS software was used for the QSAR studies.

  • Model Generation: A three-descriptor QSAR model was generated with significant statistical parameters.

  • Lead Design and Docking: Based on the QSAR model, new lead molecules were designed and subjected to molecular docking studies.

  • Analysis: Three molecules were selected based on their favorable docking scores for further molecular dynamics simulation studies.

Molecular Docking Protocol for Anti-tuberculosis Agents[9]

A combined QSAR and molecular docking study was performed on 39 2-aminothiazole derivatives as potential inhibitors of Mycobacterium tuberculosis lipase B.

  • Ligand Optimization: The structures of the 39 derivatives were optimized using Density Functional Theory (DFT) with the B3LYP/6-31G* basis set.

  • Target Preparation: The crystal structure of the lipase B receptor (PDB ID: 5X7K) was retrieved, and water molecules and ions were deleted, followed by energy minimization.

  • Docking Simulation: Molecular docking was carried out between the optimized ligands and the prepared lipase B receptor.

  • Analysis: The binding energies ranged from -5.4 to -8.5 kcal/mol, with compounds 31 and 39 showing the lowest binding energies of -8.5 and -8.2 kcal/mol, respectively.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a comparative docking study of 2-aminothiazole derivatives.

G cluster_prep Preparation Phase cluster_docking Computational Docking Phase cluster_validation Validation & Further Analysis cluster_output Output ligand_design Ligand Design & 2D Structure Drawing (e.g., 2-Aminothiazole Derivatives) ligand_prep Ligand 3D Structure Generation & Energy Minimization ligand_design->ligand_prep protein_selection Target Protein Selection (e.g., Aurora Kinase, PDB: 1MQ4) protein_prep Protein Preparation (Remove water, add hydrogens) protein_selection->protein_prep docking Molecular Docking Simulation (e.g., AutoDock, Discovery Studio) ligand_prep->docking protein_prep->docking analysis Analysis of Docking Poses & Binding Energies docking->analysis qsar QSAR Model Generation (Optional) analysis->qsar md_simulation Molecular Dynamics Simulation (for top candidates) analysis->md_simulation admet ADMET Prediction analysis->admet results Identification of Lead Compounds qsar->results md_simulation->results admet->results

Caption: A generalized workflow for in-silico drug design and analysis.

References

Thiazole Compounds: A Comparative Guide to their Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core scaffold in numerous biologically active molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide provides a comparative analysis of the anti-inflammatory activity of various thiazole compounds, supported by experimental data, to assist researchers and drug development professionals in this promising field.

In Vitro Anti-inflammatory Activity: Targeting Key Enzymes

A primary mechanism by which many anti-inflammatory drugs exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.[6] Thiazole derivatives have been extensively studied for their ability to inhibit COX-1 and COX-2 isoforms.

Cyclooxygenase (COX) Inhibition

Several studies have demonstrated the potent COX inhibitory activity of novel thiazole derivatives. For instance, a series of 2-(trimethoxyphenyl)-thiazoles were synthesized and evaluated for their COX-1 and COX-2 inhibitory potential.[7] The results, summarized in the table below, highlight the varying potencies and selectivities of these compounds compared to the clinically used anti-inflammatory drug, meloxicam.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
A2 26.8823.261.16
A3 >25027.05>9.24
A6 34.5328.871.20
A8 31.2527.471.14
Meloxicam 137.8812.5011.03
Data sourced from: MDPI[7]

Similarly, a series of benzo[d]thiazole analogs exhibited moderate to weak inhibition of COX-1 but potent inhibition of COX-2, indicating a favorable safety profile with potentially reduced gastrointestinal side effects.[8]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
2c 5.20.2818.6
2d 6.50.3518.6
2g 5.80.4114.1
3d 4.90.687.2
3f 5.50.777.1
Data sourced from: Elsevier[8]

In Vivo Anti-inflammatory Activity: Animal Models

The anti-inflammatory potential of thiazole derivatives has also been validated in vivo using animal models, most commonly the carrageenan-induced rat paw edema model. This assay assesses the ability of a compound to reduce acute inflammation.

A study on newly synthesized thiazole derivatives demonstrated significant reductions in paw edema volumes compared to control groups.[9] Compounds 3c and 3d were particularly effective, showing up to 44% and 41% inhibition, respectively.[9] Another study found that some benzothiazole acetamide derivatives with chloro and fluorophenyl substituents exhibited potent anti-inflammatory activities, with 95% and 88% of the efficacy of the standard drug indomethacin.[10]

CompoundEdema Inhibition (%) at 3h
3a 38%
3c 44%
3d 41%
Nimesulide (Standard) Not specified
Data sourced from: WJPR[9]

Inhibition of Pro-inflammatory Cytokines and Mediators

Beyond COX inhibition, thiazole compounds have been shown to modulate other key players in the inflammatory cascade, such as pro-inflammatory cytokines and nitric oxide (NO).

In one study, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the lipopolysaccharide (LPS)-induced production of NO, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 macrophage cells.[11] Compound 13b from this series was identified as the most potent anti-inflammatory agent.[11] Another thiazole derivative, COB-141, was found to be a potent inhibitor of IL-6 secretion in triple-negative breast cancer cells, suggesting its therapeutic potential in inflammation-associated cancers.[12]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of thiazole compounds are mediated through their interaction with various signaling pathways. A common pathway implicated in inflammation is the NF-κB pathway, which is activated by stimuli like LPS and leads to the transcription of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->ProInflammatory_Genes Induces Transcription Thiazole Thiazole Compounds Thiazole->IKK Inhibits Thiazole->NFkB_nucleus Inhibits Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK

Caption: Simplified NF-κB signaling pathway and potential inhibition by thiazole compounds.

The evaluation of anti-inflammatory drugs often follows a standardized experimental workflow, from in vitro screening to in vivo validation.

G Synthesis Synthesis of Thiazole Derivatives InVitro In Vitro Assays Synthesis->InVitro COX_Assay COX-1/COX-2 Inhibition InVitro->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition InVitro->Cytokine_Assay NO_Assay Nitric Oxide (NO) Production Assay InVitro->NO_Assay InVivo In Vivo Assays InVitro->InVivo Edema_Model Carrageenan-Induced Paw Edema InVivo->Edema_Model Lead_Compound Lead Compound Identification InVivo->Lead_Compound

Caption: General experimental workflow for the evaluation of anti-inflammatory thiazole compounds.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of thiazole compounds on COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit. The assay measures the peroxidase activity of the enzymes, where the peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are then calculated from the dose-response curves.

Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for acute inflammation. Male Wistar rats are typically used. A sub-plantar injection of 0.1 mL of 1% carrageenan in saline is administered to the right hind paw of the rats. The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9][13][14]

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

RAW 264.7 macrophage cells are cultured in a suitable medium. The cells are pre-treated with various concentrations of the thiazole compounds for a specified time (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours). The cell culture supernatants are then collected, and the concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11][15]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Management of Chemical Waste.

Hazard Profile and Safety Recommendations

Based on the hazard profiles of structurally related compounds, 2-(5-Phenylthiazol-2-yl)aniline is anticipated to exhibit properties that require careful handling to avoid adverse health effects. The primary hazards are likely to include:

  • Skin and Eye Irritation: Similar to other aniline derivatives, this compound may cause significant irritation upon contact with skin and eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]

  • Toxicity: Aniline and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[2]

Therefore, strict adherence to safety protocols is essential. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data on Related Compounds

To provide a quantitative context for the potential hazards, the following table summarizes data for Aniline, a parent compound. This information underscores the need for cautious handling of its derivatives.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerToxic if swallowed.
Acute Toxicity, DermalCategory 3DangerToxic in contact with skin.[2]
Acute Toxicity, InhalationCategory 3DangerToxic if inhaled.[2]
Serious Eye Damage/IrritationCategory 1DangerCauses serious eye damage.
Skin SensitizationCategory 1WarningMay cause an allergic skin reaction.[2]
Germ Cell MutagenicityCategory 2WarningSuspected of causing genetic defects.
CarcinogenicityCategory 2WarningSuspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure)Category 1DangerCauses damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment (Acute)Category 1WarningVery toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic)Category 1WarningVery toxic to aquatic life with long lasting effects.

Data sourced from Safety Data Sheets for Aniline.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be conducted in accordance with institutional, local, and national regulations. The following is a general, procedural guide:

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated glassware) as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.

  • Containerization:

    • Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste.

    • The container should be in good condition, with a secure, tightly fitting lid to prevent leaks or spills.

    • Ensure the container is compatible with the chemical; for aniline derivatives, high-density polyethylene (HDPE) is often a suitable choice.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the first piece of waste was added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4][5]

    • The storage area should be well-ventilated and away from sources of ignition.

    • Ensure that the waste is stored separately from incompatible materials, particularly strong oxidizing agents.[3][6]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not exceeding one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4][5]

    • Do not dispose of this compound down the drain or in the regular trash.[3][7] This is crucial to prevent environmental contamination and potential harm to aquatic life.

Emergency Spill Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled substance.[6]

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Notify your laboratory supervisor and EHS office of the incident.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of this compound Waste identify Identify as Hazardous Waste start->identify spill Accidental Spill start->spill segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, compatible waste container segregate->containerize store Store in designated Satellite Accumulation Area (SAA) containerize->store full Is the container full or has it reached the storage time limit? store->full full->store No request Contact EHS for waste pickup full->request Yes end_proc Proper Disposal by EHS request->end_proc spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes spill_proc->containerize

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the scientific community.

References

Essential Safety and Logistical Information for Handling 2-(5-Phenylthiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(5-Phenylthiazol-2-yl)aniline was publicly available at the time of this writing. The following safety and handling guidelines are based on the known hazards of structurally similar aniline and thiazole derivatives. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this chemical. The information provided here is for guidance and is not a substitute for a formal safety assessment.

Hazard Identification and Personal Protective Equipment (PPE)

Aniline derivatives are generally considered hazardous. Based on data from analogous compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory system. Some aniline compounds are also suspected of causing more severe health effects with prolonged exposure. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation. Check manufacturer's data for breakthrough times.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact. For larger quantities, chemical-resistant aprons or suits may be necessary.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Consult SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Wipe Down Work Area clean1->clean2 clean3 Segregate Waste clean2->clean3 clean4 Dispose of Waste Properly clean3->clean4 post1 Doff PPE clean4->post1 post2 Wash Hands Thoroughly post1->post2

Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation to post-handling procedures.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this safety information and any available institutional guidelines.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably a certified chemical fume hood, by ensuring it is clean and uncluttered.

    • Have spill cleanup materials readily accessible.

  • Handling:

    • Wear all required PPE before handling the compound.[1][2]

    • Carefully weigh and transfer the chemical, avoiding the generation of dust.

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Exposure or Spill:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

    • Spill: For small spills, carefully sweep up solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent and then soap and water. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste in a properly labeled, sealed container. Follow all local, state, and federal regulations. Do not dispose of down the drain.[2]
Contaminated Labware (e.g., gloves, wipes) Place in a sealed, labeled hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional policies.

Storage and Incompatibilities

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

Table 3: Storage and Incompatibility Information

ParameterGuideline
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.
Incompatible Materials Strong oxidizing agents.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Phenylthiazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(5-Phenylthiazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.